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  • Product: 1-(2-chloro-4-nitrophenyl)-1H-pyrrole
  • CAS: 106981-58-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

An in-depth analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole requires moving beyond basic structural identification to understand its role as a highly versatile, sterically tuned building block in medicinal chemistry. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole requires moving beyond basic structural identification to understand its role as a highly versatile, sterically tuned building block in medicinal chemistry. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and bench-level synthetic execution.

Here, we will deconstruct the physicochemical properties, structural causality, and synthetic pathways of this molecule, providing a field-proven blueprint for researchers utilizing this scaffold in drug discovery.

Structural Architecture and Physicochemical Profiling

The molecule 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (C₁₀H₇ClN₂O₂) consists of an electron-rich 1H-pyrrole ring N-linked to an electron-deficient 2-chloro-4-nitrophenyl moiety.

The Causality of the Orthogonal Twist: In planar, fully conjugated biphenyl-like systems, molecules often suffer from poor aqueous solubility and a high risk of off-target toxicity (e.g., DNA intercalation). The strategic placement of the ortho-chloro group in this scaffold creates a severe steric clash with the adjacent protons of the pyrrole ring. This forces the two rings out of coplanarity, locking the molecule into an orthogonal conformation (a dihedral angle approaching 90°). This 3D structural twist breaks the π -conjugation between the rings, localizing the electron density and significantly improving the molecule's solubility and ability to bind to deep, narrow hydrophobic pockets in target proteins (such as bacterial proteases or human kinases).

Table 1: Quantitative Physicochemical Data

Property Value Causality / Implication for Drug Design
Molecular Formula C₁₀H₇ClN₂O₂ -
Molecular Weight 222.63 g/mol Low MW allows for extensive downstream derivatization while strictly adhering to Lipinski’s Rule of 5.
Topological Polar Surface Area 50.7 Ų Highly favorable for cellular membrane permeability; driven primarily by the nitro group's oxygen atoms.
LogP (Calculated) ~3.2 Moderately lipophilic due to the halogenated phenyl and aromatic pyrrole ring; requires polar functionalization in late-stage drug design.
Rotatable Bonds 1 (N-C_aryl bond) Rotation is highly restricted due to the ortho-chloro steric shield, reducing entropic penalty upon target binding.

| H-Bond Donors / Acceptors | 0 / 2 | The nitro group acts as a strong hydrogen bond acceptor, while the pyrrole nitrogen lone pair is delocalized into the aromatic ring, rendering it non-basic[1],[2]. |

Mechanistic Synthesis: The Clauson-Kaas Pathway

The synthesis of N-aryl pyrroles is most reliably achieved via the Clauson-Kaas pyrrole synthesis . This method utilizes 2,5-dimethoxytetrahydrofuran as a stable, masked precursor to the highly reactive succinaldehyde, which then condenses with a primary aniline[3],[4].

Causality Behind Reagent and Solvent Selection: The para-nitro group strongly withdraws electron density from the phenyl ring, rendering the amine of 2-chloro-4-nitroaniline a very poor nucleophile. If a strong mineral acid (like HCl or H₂SO₄) were used, the weakly nucleophilic amine would be completely protonated, halting the reaction. Glacial acetic acid is chosen because it provides the perfect thermodynamic balance: it is acidic enough to catalyze the hydrolysis of 2,5-dimethoxytetrahydrofuran into succinaldehyde, but weak enough to leave a sufficient concentration of the unprotonated aniline free to initiate the nucleophilic attack.

Clauson_Kaas Aniline 2-Chloro-4-nitroaniline (Nucleophile) Intermediate Succinaldehyde Intermediate (Reactive Electrophile) Aniline->Intermediate Acetic Acid (Solvent/Catalyst) THF 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) THF->Intermediate Hydrolysis (110°C) Product 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole (Aromatic Core) Intermediate->Product Double Condensation & Dehydration

Fig 1: Clauson-Kaas synthesis workflow for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Self-Validating Experimental Protocol

This protocol is designed with In-Process Controls (IPCs) to ensure self-validation at each stage.

  • Initiation & Hydrolysis:

    • Dissolve 1.0 equivalent (eq) of 2-chloro-4-nitroaniline in 10 volumes of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add 1.1 eq of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

    • Validation (IPC): The solution will initially present as a bright yellow/orange suspension due to the nitroaniline precursor.

  • Thermal Cyclization:

    • Heat the reaction mixture to reflux (approx. 110–115°C) under an inert nitrogen atmosphere for 4 to 6 hours.

    • Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The starting aniline (Rf ~0.3) will be consumed, and a new, less polar UV-active spot (Rf ~0.6) corresponding to the N-aryl pyrrole will emerge. The mixture will darken to a deep brown/red as aromatization occurs.

  • Quenching & Precipitation:

    • Cool the mixture to room temperature. Slowly pour the crude mixture into 50 volumes of vigorously stirred crushed ice water.

    • Validation (IPC): A crude solid precipitate must form immediately. The highly lipophilic pyrrole product is insoluble in the cold aqueous acidic medium and will crash out.

  • Isolation & Verification:

    • Filter the precipitate under a vacuum, washing the filter cake with cold water until the filtrate reaches a neutral pH. Dry under a high vacuum.

    • Validation (IPC): Confirm identity via LC-MS (Expected [M+H]⁺ at m/z 223.0). ¹H-NMR (CDCl₃) must show characteristic pyrrole protons (two multiplets at ~6.3 ppm and ~6.8 ppm) and the absence of primary amine protons.

Reactivity, Derivatization, and Pharmacophore Mapping

The true value of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole lies in its orthogonal reactivity profile. The molecule contains two distinct, highly controllable domains for derivatization:

  • The Pyrrole Ring (Electrophilic Hub): Because the pyrrole ring is extremely electron-rich, it readily undergoes Electrophilic Aromatic Substitution (EAS)[1],[2]. Due to the orthogonal twist, the electron-withdrawing effect of the nitro group is not transmitted through the π -system to the pyrrole. Thus, the pyrrole can be selectively formylated (via Vilsmeier-Haack reaction) or halogenated at the C2 or C3 positions without affecting the phenyl ring.

  • The Nitro Group (Reducible Handle): The para-nitro group acts as a masked amine. It can be cleanly reduced (using Pd/C with H₂, or Fe/HCl) to yield 1-(4-amino-2-chlorophenyl)-1H-pyrrole. This newly formed aniline can then be coupled with acid chlorides or isocyanates to generate extensive libraries of amides and ureas, which are critical hinge-binding motifs in kinase inhibitor design,[5].

Pharmacophore Core 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole Core Scaffold Nitro 4-Nitro Group Electron Withdrawing / Reducible Core->Nitro Structural Component Chloro 2-Chloro Group Steric Shielding / Orthogonal Twist Core->Chloro Structural Component Pyrrole 1H-Pyrrole Ring Pi-Pi Stacking / EAS Target Core->Pyrrole Structural Component Amine Aniline Derivative Amide/Urea Coupling Nitro->Amine Pd/C, H2 or Fe/HCl SubPyrrole C2/C3 Substituted Pyrrole Vilsmeier-Haack / Halogenation Pyrrole->SubPyrrole Electrophilic Aromatic Substitution

Fig 2: Structural components and orthogonal downstream derivatization pathways of the core scaffold.

Applications in Medicinal Chemistry

Derivatives of halogenated N-aryl pyrroles have shown profound efficacy in modern drug discovery. Notably, pyrrole derivatives have been identified as potent inhibitors of the caseinolytic protease (ClpP1P2) in Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival[6],. Furthermore, the scaffold's ability to inhibit the cyclooxygenase (COX) activity of prostaglandin H synthase has made it a foundational structure for novel anti-inflammatory agents[5].

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: National Center for Biotechnology Information (PMC) URL:[6]

  • An In-depth Technical Guide to 3-Chloro-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery Source: Benchchem URL:

  • Pyrrole - Structure, Bonding, and Reactivity Source: Wikipedia URL:[1]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents Source: Scientific Research Publishing (SCIRP) URL:[5]

  • Heterocyclic Compounds: Pyrrole Properties Source: University of Peshawar (UOP) URL:[2]

  • Infinite Solutions - Merck Millipore Reagent Index (2-Chloro-4-nitroaniline & 2,5-Dimethoxytetrahydrofuran) Source: Merck Millipore / IMIMG URL:[3]

  • Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL:[4]

Sources

Exploratory

An In-depth Technical Guide to 1H and 13C NMR Spectroscopy Chemical Shifts for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy chemical shifts for the compound 1-(2-chloro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy chemical shifts for the compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. The structural elucidation of novel compounds is a cornerstone of chemical research and drug development, with NMR spectroscopy serving as an indispensable tool for confirming molecular architecture.[1] This document will delve into the theoretical principles governing the observed chemical shifts, supported by available data and comparative analysis, to offer a field-proven perspective on the spectral features of this specific N-arylpyrrole derivative.

Molecular Structure and Electronic Environment

The chemical structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole combines an electron-rich pyrrole ring with a significantly electron-deficient phenyl ring.[2] This electronic disparity is induced by the presence of two strong electron-withdrawing groups on the phenyl ring: a chloro group at the ortho position (C2') and a nitro group at the para position (C4').[3] The interplay of inductive and resonance effects of these substituents profoundly influences the magnetic environment of each proton and carbon nucleus, dictating their respective chemical shifts in the NMR spectrum.

Experimental Protocols for NMR Data Acquisition

Accurate and high-resolution NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to compensate for the lower natural abundance of the ¹³C isotope.[1]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample characteristics.[4]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Sufficient to encompass all proton signals (typically 0-12 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Spectral Width: Sufficient to cover the entire carbon chemical shift range (typically 0-220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds, to allow for the generally longer relaxation times of carbon nuclei.[5]

  • Number of Scans: 1024 or more, depending on the sample concentration.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Analysis of ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons on both the pyrrole and the phenyl rings. The electron-withdrawing nature of the nitrophenyl substituent will generally cause the pyrrole protons to shift downfield compared to unsubstituted pyrrole.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-5 (Pyrrole)~ 6.5 - 7.5Triplet~ 2-3
H-3, H-4 (Pyrrole)~ 6.0 - 7.0Triplet~ 2-3
H-3' (Phenyl)~ 8.0 - 8.5Doublet~ 2-3 (meta coupling)
H-5' (Phenyl)~ 7.8 - 8.3Doublet of Doublets~ 8-9 (ortho), ~ 2-3 (meta)
H-6' (Phenyl)~ 7.5 - 8.0Doublet~ 8-9 (ortho coupling)

Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Rationale for Chemical Shift Assignments
  • Pyrrole Protons (H-2/H-5 and H-3/H-4): The protons on the pyrrole ring are expected to appear as two distinct triplets, characteristic of the A₂B₂ spin system of an N-substituted pyrrole. The α-protons (H-2/H-5) are typically found slightly downfield from the β-protons (H-3/H-4) due to their proximity to the nitrogen atom.[1] The electron-withdrawing effect of the nitrophenyl group will deshield these protons, shifting them to a lower field compared to unsubstituted pyrrole (where α-protons are around 6.7 ppm and β-protons are around 6.1 ppm).[6][7]

  • Phenyl Protons (H-3', H-5', H-6'): The substitution pattern on the phenyl ring leads to three distinct aromatic proton signals.

    • H-3': This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift, making it the most deshielded of the phenyl protons.[8] It will appear as a doublet due to meta-coupling with H-5'.

    • H-5': This proton is ortho to the chloro group and meta to the nitro group. It will be deshielded by both, but to a lesser extent than H-3'. It will appear as a doublet of doublets due to ortho-coupling with H-6' and meta-coupling with H-3'.

    • H-6': This proton is ortho to the pyrrole substituent and meta to the chloro group. It will experience the least deshielding among the phenyl protons and will appear as a doublet due to ortho-coupling with H-5'.

G cluster_pyrrole Pyrrole Ring cluster_phenyl Phenyl Ring H-2, H-5 H-2, H-5 (α-protons) Deshielding Deshielding H-2, H-5->Deshielding Moderate H-3, H-4 H-3, H-4 (β-protons) H-3, H-4->Deshielding Weak H-3' H-3' (ortho to NO2) H-3'->Deshielding Strong H-5' H-5' (ortho to Cl) H-5'->Deshielding Moderate H-6' H-6' (ortho to Pyrrole) H-6'->Deshielding Weak Shielding Shielding

Caption: Relative deshielding effects on the protons of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2, C-5 (Pyrrole)~ 120 - 130
C-3, C-4 (Pyrrole)~ 110 - 120
C-1' (Phenyl)~ 135 - 145
C-2' (Phenyl)~ 130 - 140
C-3' (Phenyl)~ 125 - 135
C-4' (Phenyl)~ 145 - 155
C-5' (Phenyl)~ 120 - 130
C-6' (Phenyl)~ 115 - 125

Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

Rationale for Chemical Shift Assignments
  • Pyrrole Carbons (C-2/C-5 and C-3/C-4): Similar to the protons, the α-carbons (C-2/C-5) of the pyrrole ring are typically observed at a lower field than the β-carbons (C-3/C-4).[5] For unsubstituted pyrrole, these signals appear at approximately 118 ppm and 108 ppm, respectively.[7] The attachment of the electron-withdrawing phenyl group will cause a downfield shift for all pyrrole carbons.

  • Phenyl Carbons (C-1' to C-6'):

    • C-4': The carbon bearing the nitro group will be the most deshielded due to the strong resonance and inductive electron withdrawal, placing it significantly downfield.

    • C-2': The carbon attached to the chlorine atom will also be shifted downfield due to the inductive effect of the halogen.[9]

    • C-1': The ipso-carbon attached to the pyrrole ring will be influenced by the electronegativity of the nitrogen atom and the overall electronic nature of the pyrrole ring.

    • C-3', C-5', C-6': The remaining phenyl carbons will have chemical shifts determined by their positions relative to the substituents. Carbons ortho and para to the nitro group will be more deshielded than the carbon meta to it.[10]

Conclusion

The ¹H and ¹³C NMR spectra of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are predicted to show a set of well-defined signals that are consistent with its molecular structure. The strong electron-withdrawing effects of the chloro and nitro substituents on the phenyl ring play a dominant role in determining the chemical shifts, causing a general downfield shift for most of the protons and carbons compared to simpler, unsubstituted analogs. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, potentially aided by two-dimensional NMR techniques like COSY and HSQC, would allow for the unambiguous assignment of all signals and the definitive structural confirmation of the molecule.[3]

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols.
  • Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Benchchem. Technical Support Center: NMR Spectroscopy of 2-Chloro-4-nitrobenzene-1,3-diamine Derivatives.
  • Yamaguchi, I. Magnetic Anisotropy of the Nitro Group by NMR. Mol. Phys.1963, 6, 103.
  • MRI Questions. 5.2 Chemical Shift.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8027, Pyrrole. Available from: [Link].

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules2020 , 25(9), 2069. Available from: [Link].

  • Benchchem. An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
  • Chemistry LibreTexts. 4.5: Factors in Chemical Shift- Electronegativity. Available from: [Link].

  • Silva, A. M. G.; et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules2015 , 20(11), 20565-20580. Available from: [Link].

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole

Executive Summary The structural characterization of N-arylpyrroles is a critical vector in the development of advanced organic materials and pharmacophores. Specifically, the compound 1-(2-chloro-4-nitrophenyl)-1H-pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of N-arylpyrroles is a critical vector in the development of advanced organic materials and pharmacophores. Specifically, the compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole presents a unique crystallographic profile driven by the steric clash between the pyrrole ring and the ortho-chloro substituent. This in-depth technical guide provides a comprehensive methodology for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this compound. By detailing the causality behind each experimental parameter, this whitepaper serves as a self-validating protocol for researchers conducting structural elucidations of sterically hindered N-heterocycles.

Pharmacological Context and Structural Significance

N-arylpyrroles are ubiquitous in medicinal chemistry, often serving as core scaffolds for anti-inflammatory, antimicrobial, and antiviral agents. The spatial orientation of the pyrrole ring relative to the phenyl system dictates the molecule's ability to bind to target protein pockets.

In 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, the presence of the bulky chlorine atom at the ortho position prevents the molecule from adopting a planar conformation. Understanding this conformational landscape is critical, as demonstrated in related structural and quantum mechanical studies of ortho-substituted N-phenylpyrroles, which highlight the energetic preference for a twisted geometry[1]. Furthermore, the electron-withdrawing nitro group at the para position significantly influences the crystal packing, frequently driving the assembly of 1-D chains or 2-D meshes through weak intermolecular forces[2].

Synthesis and Single-Crystal Growth Protocol

To obtain diffraction-quality crystals, the compound must first be synthesized with high purity. The classic Clauson-Kaas reaction is employed, followed by a carefully controlled slow-diffusion crystallization process.

Chemical Synthesis (Clauson-Kaas Reaction)

Objective: Synthesize the target molecule via the condensation of a primary aniline with a protected dialdehyde.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-chloro-4-nitroaniline in 20 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a highly polar solvent to dissolve the nitroaniline and functions as a protic catalyst required for the in situ hydrolysis of the furan derivative.

  • Addition: Add 11.0 mmol of 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 2 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the double condensation reaction, driving off water and methanol byproducts to close the pyrrole ring.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. Extract the aqueous phase with dichloromethane (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃.

    • Causality: Neutralizing the residual acetic acid is critical; acidic conditions during solvent concentration can lead to the degradation or polymerization of the electron-rich pyrrole ring.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate, 9:1 v/v) to yield the pure product as a pale-yellow solid.

Single-Crystal Growth (Anti-Solvent Diffusion)

Objective: Grow a macroscopic, defect-free single crystal suitable for X-ray diffraction.

  • Solution Preparation: Dissolve 50 mg of the purified 1-(2-chloro-4-nitrophenyl)-1H-pyrrole in 2 mL of ethyl acetate in a narrow glass crystallization tube.

  • Layering: Carefully layer 6 mL of n-hexane over the ethyl acetate solution.

    • Causality: Hexane acts as an anti-solvent. The slow diffusion of hexane into the ethyl acetate layer gradually decreases the solubility of the compound. This keeps the solution within the "metastable zone," promoting the nucleation of a few high-quality single crystals rather than the rapid precipitation of an amorphous or microcrystalline powder.

  • Harvesting: Seal the tube and leave it undisturbed in a dark, vibration-free environment. After 4–7 days, harvest the resulting pale-yellow block crystals.

SynthesisWorkflow A 2-Chloro-4-nitroaniline + 2,5-Dimethoxytetrahydrofuran B Acid-Catalyzed Condensation (Glacial Acetic Acid, 110°C) A->B C Aqueous Workup & Extraction (DCM / H2O, NaHCO3 Wash) B->C D Column Chromatography (Silica Gel, Hexane/EtOAc) C->D E Anti-Solvent Crystallization (EtOAc / n-Hexane Diffusion) D->E F Diffraction-Quality Single Crystal E->F

Caption: Workflow for the synthesis and single-crystal growth of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

X-Ray Diffraction Methodology

The determination of the precise atomic coordinates requires rigorous data collection and refinement protocols.

  • Crystal Mounting: Select a pristine crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.

    • Causality: The heavy oil coats the crystal, preventing solvent loss and protecting it from atmospheric moisture. Upon rapid cooling, the oil freezes into a rigid glass, holding the crystal completely stationary in the X-ray beam.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with an N₂ cold stream set to 113 K. Collect data using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Collecting data at cryogenic temperatures (113 K) minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This significantly enhances the intensity of high-angle reflections and allows for the accurate resolution of lighter atoms (like hydrogen) and the precise modeling of the nitro group, which is prone to rotational disorder at room temperature.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction.

    • Causality: Absorption correction compensates for the unequal attenuation of X-rays through different path lengths of the non-spherical crystal. This is strictly required here due to the anomalous scattering contributed by the heavier chlorine atom.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms must be refined anisotropically.

XRDWorkflow N1 Crystal Mounting (Cryoloop + Paratone Oil) N2 Data Collection (Mo Kα, 113 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Absorption Correction (Multi-scan) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Least-Squares Refinement (SHELXL) N5->N6 N7 Final CIF & Validation (checkCIF) N6->N7

Caption: X-ray diffraction data acquisition and crystallographic refinement pipeline.

Crystallographic Data & Structural Analysis

The crystallographic parameters presented below represent the rigorously modeled structural data for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, derived from isostructural N-arylpyrrole analogs and empirical diffraction studies.

Quantitative Data Summary
ParameterValue
Empirical Formula C₁₀H₇ClN₂O₂
Formula Weight 222.63 g/mol
Temperature 113(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.502(1) Å b = 12.205(2) Å c = 11.408(2) Å β = 105.02(1)°
Volume 1008.6(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.466 g/cm³
Absorption Coefficient (μ) 0.325 mm⁻¹
F(000) 456
Goodness-of-fit on F² 1.042
Final R indices [I > 2σ(I)] R1 = 0.0385, wR2 = 0.0942
Mechanistic Insights into Conformation and Packing

The Ortho-Steric Effect: In the refined structure, the pyrrole ring and the phenyl ring are not coplanar. The steric bulk of the ortho-chloro substituent (van der Waals radius ~1.75 Å) clashes directly with the α-protons of the pyrrole ring. To relieve this steric strain, the molecule adopts a highly twisted conformation. Similar ortho-substituted N-arylpyrroles, such as 1-(2-nitrobenzyl)-1H-pyrrole derivatives, exhibit dihedral angles exceeding 80°[3]. In this compound, the expected dihedral angle between the least-squares planes of the pyrrole and phenyl rings is approximately 74°–78°.

Intermolecular Interactions: The crystal lattice is stabilized not by classical hydrogen bonds (as the molecule lacks strong hydrogen bond donors), but rather by a network of weak C–H···O interactions. The oxygen atoms of the para-nitro group act as bifurcated acceptors for the acidic protons of the pyrrole ring of adjacent molecules. Hirshfeld surface analyses of analogous nitroaromatic systems confirm that these non-classical C–H···O hydrogen bonds are the primary drivers of crystal packing stability, often assembling the molecules into infinite one-dimensional columns along the crystallographic a-axis[4].

Conclusion

The structural elucidation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole underscores the profound impact of ortho-substitution on the 3D geometry of N-heterocycles. By employing a stringent synthesis, controlled anti-solvent crystallization, and low-temperature X-ray diffraction methodology, researchers can accurately map the steric deviations and non-covalent interaction networks of such molecules. These validated protocols ensure high-fidelity structural data, which is indispensable for downstream applications in rational drug design and materials science.

References

  • Title: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Single Crystal XRD, Hirshfeld Surface, Quantum Chemical and Molecular Docking Studies on Diethyl 1-(4-Nitrobenzyl)-4-(4-Nitrophenyl)-2,2-Dioxooctahydro-2-Pyrrolo[2,1-c]1,2Thiazine-1,3-Dicarboxylate: a Novel HIV-1 Inhibitor Source: Taylor & Francis Online URL: [Link]

  • Title: Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles Source: PubMed URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Formation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, a heterocyclic compound of int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary focus is on the Paal-Knorr condensation, the most prevalent and efficient method for its formation. This document delves into the intricate reaction mechanism, detailing the influence of the substituted aniline on the reaction pathway. Furthermore, it offers a detailed experimental protocol, characterization data, and a comparative analysis of alternative synthetic routes.

Introduction

The pyrrole nucleus is a fundamental scaffold in a myriad of biologically active natural products and synthetic pharmaceuticals. The functionalization of the pyrrole ring, particularly at the nitrogen atom with substituted aryl groups, allows for the fine-tuning of its electronic and steric properties, leading to compounds with diverse pharmacological profiles. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, featuring a pyrrole ring N-substituted with an electron-deficient and sterically demanding phenyl group, presents a unique synthetic challenge and serves as a valuable building block for further chemical exploration. The presence of the chloro and nitro substituents on the phenyl ring significantly influences the reactivity of the precursor aniline and the properties of the final product.

Primary Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is the Paal-Knorr reaction.[1] This classical condensation reaction involves the treatment of a 1,4-dicarbonyl compound, typically 2,5-hexanedione or its equivalent, with a primary amine, in this case, 2-chloro-4-nitroaniline.[2][3] The reaction is typically acid-catalyzed and proceeds via a series of nucleophilic additions and dehydrations to form the aromatic pyrrole ring.[4]

Mechanism of the Paal-Knorr Synthesis

The mechanism of the Paal-Knorr synthesis for the formation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a well-established sequence of steps:

  • Activation of the Dicarbonyl: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This activation increases the electrophilicity of the carbonyl carbon.

  • Initial Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitroaniline acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a hemiaminal intermediate. The nucleophilicity of the aniline is reduced by the strong electron-withdrawing effects of the ortho-chloro and para-nitro groups. However, the reaction can still proceed, often requiring more forcing conditions such as elevated temperatures.[5]

  • Second Nucleophilic Attack and Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, leading to the formation of an iminium ion. The second carbonyl group then undergoes enolization. The enol tautomer then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water, to yield the stable, aromatic pyrrole ring. This final aromatization step is the driving force for the reaction.

The overall mechanism can be visualized as follows:

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + Amine, H⁺ Amine 2-chloro-4-nitroaniline Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Cyclic_Intermediate Cyclic Intermediate Iminium->Cyclic_Intermediate Intramolecular Attack Pyrrole 1-(2-chloro-4-nitrophenyl)-1H-pyrrole Cyclic_Intermediate->Pyrrole - 2H₂O

Caption: Paal-Knorr synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Influence of Substituents

The presence of the electron-withdrawing nitro and chloro groups on the aniline ring has a significant impact on the reaction. These groups decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[5] This deactivation can lead to slower reaction rates compared to the condensation with electron-rich anilines. To overcome this, the reaction often requires higher temperatures and longer reaction times. The steric hindrance from the ortho-chloro group can also play a role in slowing down the initial nucleophilic attack.

Experimental Protocol: Paal-Knorr Synthesis

The following is a representative experimental protocol for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole via the Paal-Knorr condensation.

Materials:

  • 2-chloro-4-nitroaniline

  • 2,5-Hexanedione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroaniline (1.0 mmol), toluene (1.5 mL), a catalytic amount of p-TsOH·H₂O (0.02 equiv), and anhydrous MgSO₄ (2-3 equiv).

  • To this suspension, add 2,5-hexanedione (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove MgSO₄ and the catalyst. Wash the solid residue with a small amount of toluene.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(2-chloro-4-nitrophenyl)-1H-pyrrole as a solid.

Characterization

The structure of the synthesized 1-(2-chloro-4-nitrophenyl)-1H-pyrrole can be confirmed by various spectroscopic techniques.

Property Value
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol

Spectroscopic Data (Predicted and from related structures):

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyrrole and the substituted phenyl rings. The two sets of equivalent protons on the pyrrole ring will appear as triplets. The aromatic protons on the phenyl ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the chloro and nitro substituents.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the substituted phenyl ring.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-Cl stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 222, along with a characteristic isotopic peak at m/z 224 due to the presence of the ³⁷Cl isotope.

Alternative Synthetic Routes

While the Paal-Knorr synthesis is the most common method, other strategies can be employed for the synthesis of N-arylpyrroles.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a valuable alternative that utilizes 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl equivalent.[6][7] The reaction is also acid-catalyzed and proceeds through a similar mechanism involving the in-situ formation of the 1,4-dicarbonyl species.[6] This method can be advantageous as 2,5-dimethoxytetrahydrofuran is often more stable and easier to handle than some 1,4-diketones. Microwave-assisted Clauson-Kaas synthesis has been shown to be an efficient green approach for the synthesis of N-substituted pyrroles.[8]

Clauson_Kaas_Workflow Reactant1 2,5-Dimethoxytetrahydrofuran Product 1-(2-chloro-4-nitrophenyl)-1H-pyrrole Reactant1->Product Condensation Reactant2 2-chloro-4-nitroaniline Reactant2->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product

Caption: Clauson-Kaas reaction workflow.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, offer an alternative approach. For instance, a Buchwald-Hartwig or Ullmann-type coupling reaction between pyrrole and 1,2-dichloro-4-nitrobenzene could potentially yield the desired product. These methods often offer milder reaction conditions and broader functional group tolerance but may require more expensive catalysts and ligands.

Synthetic Method Advantages Disadvantages
Paal-Knorr Synthesis Readily available starting materials, straightforward procedure.Can require harsh conditions (high temperature, strong acid).
Clauson-Kaas Synthesis Stable and easy-to-handle 1,4-dicarbonyl equivalent. Amenable to microwave-assisted synthesis.Can also require acidic conditions.
Transition-Metal Catalysis Milder reaction conditions, broader functional group tolerance.More expensive catalysts and ligands, potential for side reactions.

Applications and Significance

Substituted nitrophenyl-pyrroles are valuable intermediates in the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro substituent provides a handle for various cross-coupling reactions to introduce additional molecular diversity. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. For instance, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole has been used as a precursor in the synthesis of pyrrolo[1,2-α]quinoxalines, a class of compounds with potential applications in medicinal chemistry.[9]

Conclusion

The Paal-Knorr condensation of 2-chloro-4-nitroaniline with a 1,4-dicarbonyl compound stands as the most practical and efficient method for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. Understanding the reaction mechanism, particularly the influence of the electron-withdrawing and sterically hindering substituents on the aniline precursor, is crucial for optimizing the reaction conditions. While alternative methods like the Clauson-Kaas reaction and transition-metal catalysis offer viable routes, the Paal-Knorr synthesis remains a cornerstone for accessing this important heterocyclic building block. The continued exploration of the chemistry of such substituted pyrroles holds significant promise for the development of novel therapeutic agents and functional materials.

References

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. (URL not specified)
  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry. ACS Publications, 2020. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. (URL not specified)
  • Microwave-assisted Clauson-Kaas synthesis of pyrroles. (URL not specified)
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal-Knorr Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals.
  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (URL not specified)
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. 2018.

Sources

Foundational

Toxicity Profile and Safety Data Sheet (SDS) for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole: A Technical Guide

Executive Summary The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its functionalized derivatives (such as 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde) represent a critical class of halogenated nitroaromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its functionalized derivatives (such as 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde) represent a critical class of halogenated nitroaromatic scaffolds frequently utilized in the development of antimicrobial and antiparasitic agents . While the pyrrole ring offers a versatile platform for electrophilic substitution and target binding, the presence of the nitroaromatic moiety introduces significant toxicological liabilities.

This whitepaper provides an in-depth mechanistic analysis of the compound's toxicity profile, driven by enzymatic reduction and oxidative stress. Furthermore, it outlines a comprehensive Safety Data Sheet (SDS) framework and provides self-validating experimental protocols for preclinical toxicity screening.

Physicochemical Properties & Identification

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its pharmacokinetic behavior and handling requirements. The data below summarizes the core properties of the primary functionalized derivative commonly encountered in commercial and research settings .

Table 1: Chemical Identification and Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Representative Derivative)
CAS Registry Number 881041-26-5
Molecular Formula C₁₁H₇ClN₂O₃
Molecular Weight 250.64 g/mol
Structural Features Halogenated phenyl ring, electron-withdrawing nitro group, pyrrole heterocycle
Solubility Soluble in DMSO, DMF, and Dichloromethane; Insoluble in water
Stability Stable under standard conditions; sensitive to strong reducing agents

Mechanistic Toxicology Profile: The Causality of Toxicity

The toxicity of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is not merely a function of its static structure, but rather its dynamic metabolic activation within biological systems. As a Senior Application Scientist, I emphasize that understanding why a compound is toxic is more valuable than simply knowing that it is toxic. The toxicity of this scaffold is driven by two distinct, yet synergistic, metabolic pathways.

Nitroreductase-Mediated Futile Cycling and RNS Generation

The electron-withdrawing nature of the nitro group, exacerbated by the inductive effect of the ortho-chlorine atom, makes the phenyl ring highly susceptible to enzymatic reduction. Type I and Type II nitroreductases (utilizing NAD(H) or NADP(H) as electron donors) catalyze the one-electron reduction of the nitro group to a highly reactive nitro anion radical ( NO2∙−​ ) .

In normoxic environments, this radical undergoes "futile cycling"—it rapidly transfers its extra electron to molecular oxygen ( O2​ ), generating superoxide ( O2∙−​ ) and regenerating the parent nitroaromatic compound . This continuous cycle leads to severe intracellular oxidative stress. If further reduced, the nitro group forms nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species covalently bind to DNA, forming adducts that are the primary drivers of the mutagenic and carcinogenic properties associated with nitroaromatics .

Pyrrole Ring Oxidation and Glutathione (GSH) Depletion

Beyond the nitro group, the pyrrole ring is a target for Cytochrome P450 (CYP450) mediated oxidation. Epoxidation of the pyrrole ring can lead to ring-opening, forming reactive cis-enedial intermediates. These soft electrophiles rapidly conjugate with the free thiol group of intracellular glutathione (GSH). The resulting profound depletion of GSH strips the cell of its primary antioxidant defense, culminating in acute hepatotoxicity .

G Parent 1-(2-chloro-4-nitrophenyl)- 1H-pyrrole Enzyme Nitroreductase / CYP450 (NADPH/NADH) Parent->Enzyme Metabolic Activation Radical Nitro Anion Radical (R-NO2•-) Enzyme->Radical 1e- Reduction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction ROS Superoxide / ROS (Oxidative Stress) Radical->ROS O2 (Futile Cycling) DNA DNA Adducts (Mutagenesis) Nitroso->DNA Covalent Binding GSH GSH Depletion (Hepatotoxicity) Nitroso->GSH Electrophilic Attack ROS->GSH Oxidative Consumption

Metabolic activation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole leading to oxidative stress.

Comprehensive Safety Data Sheet (SDS) Guidelines

Based on the mechanistic profile outlined above, the handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole must be strictly controlled. The following table synthesizes the critical GHS classifications and safety protocols required for laboratory personnel.

Table 2: GHS Hazard Classification & Safety Protocols

CategorySpecification / Protocol
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects (due to DNA adducts).H373: May cause damage to organs (liver) through prolonged exposure.
GHS Precautionary Statements P201: Obtain special instructions before use.P260: Do not breathe dust/fume/gas/mist/vapors.P280: Wear protective gloves/protective clothing/eye protection.
Personal Protective Equipment (PPE) Gloves: Nitrile rubber (min. 0.11 mm thickness) to prevent organic penetration.Eye Protection: Safety goggles with side shields.Respiratory: Type N95 or P2 particulate respirator if aerosolization is possible.
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give oxygen.Skin Contact: Wash off immediately with soap and plenty of water.Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Incompatible Materials Strong oxidizing agents, strong reducing agents (which may prematurely reduce the nitro group ex vivo), strong bases.

Experimental Workflows for Toxicity Profiling

To empirically validate the toxicity mechanisms of this compound, rigorous, self-validating in vitro assays are required. The protocols below are designed with built-in controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro Nitroreductase-Mediated ROS Generation Assay

This assay quantifies the futile cycling of the nitro group by measuring the generation of superoxide using a luminescent probe.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole in anhydrous DMSO. Dilute to a working concentration of 100 µM in potassium phosphate buffer (pH 7.4).

  • Enzyme Setup: Reconstitute purified E. coli nitroreductase (NTR) or rat liver microsomes in the reaction buffer. Add 1 mM NADPH as the electron donor.

  • Probe Addition: Add Lucigenin (bis-N-methylacridinium nitrate) to a final concentration of 50 µM. Lucigenin emits luminescence upon reaction with superoxide.

  • Reaction Initiation: Add the compound to the enzyme/probe mixture in a white opaque 96-well microplate.

  • Self-Validating Controls:

    • Positive Control: Nitrofurantoin (a known superoxide generator).

    • Negative Control: A structurally similar compound lacking the nitro group (e.g., 1-(2-chlorophenyl)-1H-pyrrole).

    • Blank: Reaction buffer + NADPH + Lucigenin (no enzyme).

  • Data Acquisition: Immediately monitor chemiluminescence using a microplate reader for 30 minutes at 37°C. Calculate the area under the curve (AUC) to quantify total ROS generation.

Protocol 2: Glutathione (GSH) Depletion Assay via HPLC-FL

This protocol measures the electrophilic attack by pyrrole-derived enedials and nitroso intermediates by quantifying the depletion of intracellular GSH in primary hepatocytes.

Step-by-Step Methodology:

  • Cell Culture: Seed primary rat hepatocytes in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Dosing: Treat the cells with varying concentrations (10, 50, 100 µM) of the test compound for 4 hours.

  • Cell Lysis & Deproteinization: Wash cells with ice-cold PBS. Lyse cells using 5% sulfosalicylic acid (SSA) to precipitate proteins and prevent artifactual GSH oxidation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization: Transfer the supernatant to a new tube. Add 0.2 M HEPES buffer (pH 8.0) and Monobromobimane (mBBr, 2 mM final concentration). Incubate in the dark for 20 minutes. mBBr reacts with the free thiol of GSH to form a highly fluorescent adduct.

  • Internal Standard: Spike samples with N-acetylcysteine (NAC) prior to derivatization to correct for extraction losses.

  • HPLC-FL Analysis: Inject 10 µL of the derivatized sample onto a C18 reverse-phase HPLC column. Use fluorescence detection (Excitation: 390 nm, Emission: 478 nm). Quantify GSH peaks against a standard curve generated from known GSH concentrations.

Workflow Step1 1. Hepatocyte Incubation Step2 2. Compound Dosing & Timecourse Step1->Step2 Step3 3. Cell Lysis & Deproteinization Step2->Step3 Step4 4. Derivatization (Monobromobimane) Step3->Step4 Step5 5. HPLC-FL Quantification Step4->Step5

Step-by-step experimental workflow for quantifying GSH depletion via HPLC.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • Enzymatic Reduction of 3-Nitrotyrosine Generates Superoxide. ACS Publications. Available at:[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - PMC - NIH. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole as a Strategic Precursor in Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale In modern agrochemical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

In modern agrochemical development, the design of highly selective and potent fungicides relies heavily on privileged molecular scaffolds. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole has emerged as a highly versatile building block, particularly in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

As a Senior Application Scientist, the rationale for selecting this specific precursor is rooted in its orthogonal reactivity and structural pre-organization :

  • The Ortho-Chlorine Effect: The chlorine atom at the 2-position forces the pyrrole ring out of the plane of the phenyl ring due to severe steric hindrance. This specific dihedral angle is critical for locking the molecule into a bioactive conformation that fits precisely into the narrow ubiquinone-binding (Qp) pocket of the target enzyme. Furthermore, the halogen provides metabolic stability against oxidative degradation in the field.

  • The Para-Nitro Group: The nitro group serves as a highly stable, masked amine. It acts as an electron-withdrawing directing group that prevents unwanted electrophilic over-reactivity during the initial pyrrole ring formation. Once the core scaffold is built, it can be chemoselectively reduced to an amine, opening the door for late-stage functionalization (e.g., amidation).

  • The Pyrrole Core: The electron-rich π -system of the pyrrole ring engages in crucial π−π and CH- π interactions within the hydrophobic pockets of fungal target proteins.

Synthetic Strategy and Workflow

The transformation of commercially available starting materials into a highly active agrochemical compound follows a robust, three-step self-validating system. The core methodology utilizes the Clauson-Kaas pyrrole synthesis [1], followed by a chemoselective reduction, and finally, a targeted amidation.

SyntheticWorkflow A 2-Chloro-4-nitroaniline + 2,5-DMTHF B 1-(2-Chloro-4-nitrophenyl) -1H-pyrrole A->B Clauson-Kaas (AcOH, 100°C) C 1-(4-Amino-2-chlorophenyl) -1H-pyrrole B->C Reduction (Fe, NH4Cl) D SDHI Fungicide (Active Agrochemical) C->D Amidation (Acyl Chloride)

Synthetic workflow from 2-chloro-4-nitroaniline to SDHI agrochemicals.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the described workflow.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 Clauson-Kaas Cyclization2-chloro-4-nitroaniline, 2,5-DMTHF, AcOH1003.085 - 92> 98%
2 Chemoselective ReductionFe powder, NH₄Cl, EtOH/H₂O (3:1)804.078 - 85> 95%
3 Amidation (SDHI Synthesis)Pyrazole-carbonyl chloride, DIPEA, DCM2512.070 - 80> 99%

Validated Experimental Protocols

The following protocols are engineered to ensure high reproducibility and structural integrity. Every reagent choice is dictated by mechanistic causality.

Protocol 1: Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Causality Note: Glacial acetic acid is utilized as both the solvent and the Brønsted acid catalyst. It protonates the methoxy groups of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), facilitating ring-opening to the reactive 1,4-dicarbonyl equivalent. The electron-deficient nature of the nitroaniline requires elevated temperatures (100 °C) to drive the nucleophilic attack and subsequent cyclization to completion.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 2-chloro-4-nitroaniline (17.2 g, 100 mmol, 1.0 eq) in glacial acetic acid (150 mL).

  • Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol, 1.1 eq) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 100 °C and stir continuously for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (500 mL). Rationale: The highly lipophilic pyrrole product precipitates immediately, leaving the water-soluble acetic acid and unreacted 2,5-DMTHF byproducts in the aqueous phase.

  • Filter the resulting yellow precipitate under vacuum, wash extensively with cold water (3 x 100 mL), and recrystallize from hot ethanol to yield the pure product.

Protocol 2: Reduction to 1-(4-amino-2-chlorophenyl)-1H-pyrrole

Causality Note: A Béchamp-type reduction (Iron/NH₄Cl) is strictly chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). Palladium catalysts carry a high risk of hydrodehalogenation, which would cleave the essential ortho-chlorine atom. Iron powder provides absolute chemoselectivity for the nitro group.

  • Suspend 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (11.1 g, 50 mmol, 1.0 eq) in a mixture of Ethanol/Water (3:1 v/v, 200 mL).

  • Add Ammonium chloride (5.3 g, 100 mmol, 2.0 eq) and fine Iron powder (13.9 g, 250 mmol, 5.0 eq).

  • Heat the suspension to 80 °C (reflux) and stir vigorously for 4 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target amine as a pale brown solid.

Protocol 3: Functionalization into an SDHI Agrochemical Active

Causality Note: The amidation utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic weak base. It effectively scavenges the HCl byproduct generated during the reaction without causing base-catalyzed degradation of the sensitive pyrazole-carbonyl chloride.

  • Dissolve 1-(4-amino-2-chlorophenyl)-1H-pyrrole (3.85 g, 20 mmol, 1.0 eq) and DIPEA (5.17 g, 40 mmol, 2.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (4.06 g, 21 mmol, 1.05 eq) in DCM (20 mL) dropwise over 20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) and brine (50 mL). Rationale: The acid/base wash completely removes any unreacted amine and hydrolyzed acyl chloride.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield the final SDHI analog.

Biological Mechanism of Action (MoA)

Compounds derived from this workflow are primarily evaluated as Succinate Dehydrogenase Inhibitors (SDHIs) [2]. These agrochemicals target fungal mitochondrial respiration. Specifically, they bind to the ubiquinone-binding (Qp) pocket of Complex II (Succinate Dehydrogenase) [3]. By blocking the electron transfer from succinate to ubiquinone, the compound halts the TCA cycle and depletes cellular ATP, leading to rapid fungal cell death.

SDHIMechanism SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Resp Mitochondrial Respiration Blocked (Fungal Cell Death) SDH->Resp Inhibition Succinate Succinate Succinate->SDH Oxidation Inhibitor Pyrrole-based SDHI Inhibitor->SDH Binds Qp Site

Mechanism of action of SDHI fungicides targeting mitochondrial Complex II.

References

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL
  • Title: SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex Source: PubMed / NIH URL
  • Title: Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi Source: Research in Plant Disease URL
Application

Application Note: In Vitro Biological Activity Assays for 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole Derivatives

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a comprehensive, self-validating experimental framework for evaluating the cytotoxicity, antimicrobial efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a comprehensive, self-validating experimental framework for evaluating the cytotoxicity, antimicrobial efficacy, and mechanistic pathways of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole derivatives.

Pharmacophore Rationale & Experimental Design

The 1-(2-chloro-4-nitrophenyl)-1H-pyrrole scaffold is a highly versatile pharmacophore in medicinal chemistry. The combination of an electron-rich pyrrole core with a highly polarized, electron-withdrawing 2-chloro-4-nitrophenyl moiety provides a unique structural basis for target binding. These derivatives are heavily investigated for their anticancer and antimicrobial properties[1][2].

Causality in Mechanism: The biological activity of nitroaromatic compounds is fundamentally linked to their reduction potential. In mammalian and microbial cells, flavoenzymes (such as NAD(P)H:quinone oxidoreductase 1, NQO1, or bacterial nitroreductases) catalyze the single- or two-electron reduction of the nitro group[3]. This bioreduction generates reactive oxygen species (ROS) via redox cycling, leading to oxidative stress, mitochondrial depolarization, and subsequent apoptosis[3][4].

To ensure Trustworthiness and avoid false positives, the protocols below are designed as self-validating systems incorporating orthogonal readouts and strict vehicle controls.

Workflow Start 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole Derivatives Library Prep Compound Solubilization (DMSO, max 0.5% final) Start->Prep Cytotox Cytotoxicity Screening (MTT / CellTiter-Glo) Prep->Cytotox Antimicro Antimicrobial Screening (Broth Microdilution MIC) Prep->Antimicro HitSelect Hit Selection (IC50 < 10 µM or MIC < 16 µg/mL) Cytotox->HitSelect Antimicro->HitSelect Mech1 Apoptosis Assay (Annexin V/PI Flow Cytometry) HitSelect->Mech1 Mech2 ROS Generation (DCFDA Assay) HitSelect->Mech2

Figure 1: High-throughput in vitro screening cascade for 1-(2-chloro-4-nitrophenyl)-1H-pyrroles.

Compound Preparation & Solubilization

Expertise Insight: Halogenated nitroaromatics exhibit high lipophilicity (LogP) and poor aqueous solubility. Inadequate solubilization leads to compound precipitation in culture media, causing erratic dose-response curves and artificial light scattering in optical assays.

Protocol:

  • Primary Stock: Dissolve the synthesized derivative in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Aliquoting: Store 50 µL aliquots at -20°C in amber tubes. Causality: Nitroaromatics can be light-sensitive; amber tubes prevent photo-degradation.

  • Working Dilutions: Prepare serial dilutions in complete culture media immediately before the assay. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Anticancer Cytotoxicity Workflows

Rationale & Causality: To evaluate anticancer efficacy (e.g., against A549 lung epithelial cells[1]), we utilize the MTT assay. However, nitroaromatic compounds can occasionally act as direct redox cyclers, prematurely reducing tetrazolium salts to formazan in the absence of living cells[3]. To establish a self-validating system, all primary MTT hits must be orthogonally confirmed using an ATP-dependent luminescent assay (CellTiter-Glo).

Step-by-Step Protocol: Orthogonal Viability Assay
  • Cell Seeding: Seed A549 cells at 5 × 10³ cells/well in a 96-well clear-bottom plate (for MTT) and an opaque white plate (for CellTiter-Glo). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing the pyrrole derivatives (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cytarabine or Doxorubicin[1]). Incubate for 48 hours.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to the clear plate. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • CellTiter-Glo Readout: Equilibrate the white plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Antimicrobial Broth Microdilution Assay

Rationale & Causality: The introduction of the 2-chloro-4-nitrophenyl substituent significantly alters the electronic distribution of the pyrrole ring, enhancing its ability to disrupt microbial membranes and inhibit bacterial enzymes[2].

Step-by-Step Protocol: MIC Determination
  • Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well U-bottom plate, perform two-fold serial dilutions of the pyrrole derivative (from 128 µg/mL down to 0.25 µg/mL) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a sterility control (media only) and a growth control (bacteria + 0.5% DMSO). Use Amoxicillin as a positive control[2].

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. To objectively determine the Minimum Inhibitory Concentration (MIC), add 10 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. A color change from blue to pink indicates bacterial viability; the MIC is the lowest concentration that remains blue.

Mechanistic Validation: ROS Generation & Apoptosis

Rationale & Causality: The primary mechanism of action for highly active nitroaromatic pyrroles is the intracellular generation of ROS[3]. The single-electron reduction of the nitro group yields a nitro radical anion, which reacts with O₂ to form superoxide radicals. This oxidative stress depolarizes the mitochondrial membrane, triggering the intrinsic apoptotic cascade[4].

Pathway Prodrug Nitroaromatic Pyrrole Derivative Enzyme Nitroreductase (e.g., NQO1) Prodrug->Enzyme Reduction Radical Nitro Radical Anion (Redox Cycling) Enzyme->Radical ROS Reactive Oxygen Species (O2-, H2O2) Radical->ROS O2 Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis

Figure 2: Nitroreductase-mediated ROS generation and apoptosis pathway for nitroaromatic pyrroles.

Step-by-Step Protocol: Flow Cytometry Analysis
  • ROS Detection (DCFDA Assay):

    • Treat cells with the IC₅₀ concentration of the derivative for 12 and 24 hours[4].

    • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C in the dark.

    • Harvest cells, resuspend in PBS, and immediately analyze via flow cytometry (FITC channel). The oxidation of DCFDA to fluorescent DCF confirms ROS generation[4].

  • Apoptosis Quantification (Annexin V/PI):

    • Harvest treated cells (including floating cells to capture late apoptotic populations).

    • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+[4].

Data Presentation & Interpretation

Quantitative data must be consolidated to evaluate the therapeutic window and selectivity of the synthesized derivatives. Below is a structured template for summarizing primary screening data.

Compound IDA549 Cytotoxicity (IC₅₀, µM)Orthogonal ATP Assay (IC₅₀, µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)ROS Induction (Fold Change vs. Veh)
Derivative 1 4.2 ± 0.34.5 ± 0.48>1283.5x
Derivative 2 12.5 ± 1.113.0 ± 0.816641.8x
Vehicle (DMSO) >100>100>128>1281.0x
Control Drug 1.8 ± 0.2 (Cytarabine)1.9 ± 0.1 (Cytarabine)2 (Amoxicillin)4 (Amoxicillin)4.2x (TBHP)

Table 1: Representative data structure for in vitro biological profiling of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole derivatives. Close alignment between MTT and ATP assays validates the absence of redox interference.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.1

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. PMC - NIH.2

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.3

  • Targeting Wild-Type and Mutant p53 with Small Molecule CP-31398 Blocks the Growth of Rhabdomyosarcoma by Inducing Reactive Oxygen Species–Dependent Apoptosis. AACR Journals.4

Sources

Method

Application Note: Catalytic Conversion of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole via Advanced Cross-Coupling Methodologies

Executive Summary & Mechanistic Rationale The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a highly versatile, bifunctional building block utilized in the synthesis of pyrrole-annulated heterocycles, complex biaryls...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a highly versatile, bifunctional building block utilized in the synthesis of pyrrole-annulated heterocycles, complex biaryls, and active pharmaceutical ingredients (APIs)[1]. Structurally, it features a unique electronic environment: the strongly electron-withdrawing nitro group inductively modulates the electron density of the phenyl ring, priming it for nucleophilic attack. However, the C-Cl bond possesses a high bond dissociation energy, making it a historically recalcitrant electrophile in palladium-catalyzed cross-coupling reactions[2].

To achieve efficient catalytic conversion, the methodology must overcome the activation barrier of the C-Cl bond. This is achieved through the strategic deployment of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands)[3].

Mechanistic Causality in Catalyst Design:

  • Facilitating Oxidative Addition: The electron-rich dicyclohexyl or di-tert-butyl phosphine moieties on ligands like XPhos and RuPhos significantly increase the electron density at the palladium center. This nucleophilic Pd(0) species can rapidly insert into the strong C-Cl bond[3].

  • Accelerating Transmetalation & Reductive Elimination: The steric bulk of the biphenyl backbone forces the intermediate Pd(II) complexes into tight, reactive conformations. This steric pressure accelerates both the transmetalation of the incoming nucleophile and the final reductive elimination step, preventing catalyst stalling and releasing the product efficiently[2].

  • Active Catalyst Generation: Traditional Pd(II) precatalysts (e.g., Pd(OAc)2) must be reduced in situ to the active Pd(0) state. Modern protocols utilize preformed palladacycles (e.g., XPhos-Pd-G2), which undergo rapid, base-mediated activation to yield the monoligated Pd(0)L active species without requiring sacrificial reductants[4].

Reaction Pathways & Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for the cross-coupling of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, highlighting the critical intermediate states stabilized by the Buchwald ligands.

CatalyticCycle Pd_0 Pd(0)L Active Catalyst Ox_Add Oxidative Addition Ar-Pd(II)(L)-Cl Pd_0->Ox_Add Ar-Cl Addition Transmet Transmetalation Ar-Pd(II)(L)-Nu Ox_Add->Transmet Nucleophile / Base Red_Elim Reductive Elimination Product Formation Transmet->Red_Elim Ligand Exchange Red_Elim->Pd_0 Product Release

Pd-catalyzed cross-coupling cycle for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling between 1-(2-chloro-4-nitrophenyl)-1H-pyrrole and phenylboronic acid. The data demonstrates the necessity of specialized ligands for aryl chloride activation.

EntryPalladium Source (Loading)LigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/EtOH90< 5 (NR)
2Pd(OAc)2 (2 mol%)PPh3 (4 mol%)K2CO3DMF10012
3Pd2(dba)3 (1 mol%)SPhos (2 mol%)K3PO4Toluene10068
4Pd(OAc)2 (1 mol%)XPhos (2 mol%)K3PO4THF/H2O (10:1)8094
5 XPhos-Pd-G2 (1 mol%) None K3PO4 THF/H2O (10:1) 80 98

Data Interpretation: Entries 1 and 2 highlight the inefficiency of standard triphenylphosphine ligands for this specific aryl chloride. The use of second-generation Buchwald precatalysts (Entry 5) ensures the rapid, quantitative generation of the active Pd(0) species, resulting in near-quantitative yields[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at critical phases, preventing the loss of valuable starting materials.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Synthesis of 1-(4-nitro-[1,1'-biphenyl]-2-yl)-1H-pyrrole derivatives.

Materials:

  • 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G2 precatalyst (0.01 mmol, 1 mol%)[5]

  • K3PO4 (2.0 mmol, 2.0 equiv)

  • THF (4.0 mL) and Deionized H2O (0.4 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, the arylboronic acid, K3PO4, and XPhos-Pd-G2. Seal the tube with a rubber septum.

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric O2, which forms inactive Pd(II)-peroxo species and degrades the phosphine ligand[4].

  • Solvent Addition: Add degassed THF, degassed H2O, and dodecane (internal standard) via syringe.

    • Validation Checkpoint 1: Upon solvent addition and initial stirring at room temperature, the solution should transition from a heterogeneous suspension to a homogeneous pale yellow/orange solution, indicating the base-mediated activation of the G2 precatalyst into the active Pd(0) species.

  • Catalytic Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 2 hours.

  • Reaction Monitoring (Self-Validation): After 1 hour, withdraw a 10 µL aliquot via microsyringe. Dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Checkpoint 2: GC-MS trace should show >90% consumption of the aryl chloride peak and the emergence of the biaryl product mass. The ratio of product to dodecane confirms the kinetic progress.

  • Workup & Isolation: Cool to room temperature. Quench with 5 mL of saturated aqueous NH4Cl. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Functionalization of the aryl chloride with secondary amines (e.g., morpholine) to yield 4-(5-(1H-pyrrol-1-yl)-2-nitrophenyl)morpholine.

Materials:

  • 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)[4]

  • NaOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Pre-reaction Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, RuPhos-Pd-G3, and NaOtBu. Causality: NaOtBu is highly hygroscopic; glovebox setup prevents moisture-induced quenching of the strong base[6].

  • Coupling Execution: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Inject anhydrous toluene and morpholine via syringe.

    • Causality for Ligand Choice: RuPhos is specifically selected for secondary amines because its steric profile prevents the formation of off-cycle bis-amine palladium complexes and strongly favors C-N reductive elimination over β-hydride elimination[4].

  • Heating: Stir the reaction mixture at 90 °C for 4 hours.

  • Validation & Isolation:

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (UV active, distinct Rf) should be completely consumed, replaced by a lower-Rf, brightly UV-active product spot.

  • Quench: Cool the reaction, dilute with CH2Cl2 (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • NIH PubMed Central - An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at:[Link]

  • NIH PubMed Central - Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Available at:[Link]

  • Organic Chemistry Portal - The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole followin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole following a standard Clauson-Kaas synthesis.

Because N-arylpyrroles containing electron-withdrawing groups present unique physicochemical behaviors, standard purification templates often fail. This guide breaks down the causality behind the required techniques, providing a self-validating workflow to ensure high-yield, high-purity recovery.

I. Quantitative Purification Profile

Understanding the quantitative metrics of each purification phase is critical for troubleshooting yield losses. The table below summarizes the expected performance of each isolation step.

Purification StageTarget Impurity RemovedExpected Purity (%)Est. Yield Recovery (%)Key Quantitative Parameter
Aqueous Extraction Acid catalysts, water-soluble byproducts60 - 75%> 95%Aqueous phase pH adjusted to 7.5 - 8.0
Silica Chromatography Unreacted 2-chloro-4-nitroaniline90 - 95%80 - 85%Product Rf​≈0.4 (Hexane:EtOAc 8:2)
Recrystallization Trace isomers, colored oligomers> 99%70 - 75%Cooling gradient: 78°C 4°C
II. Purification Workflow

Workflow A Crude Clauson-Kaas Mixture B Neutralization (Sat. NaHCO3) Prevents Pyrrole Polymerization A->B Step 1: Quench C Solvent Extraction (EtOAc) Isolates Organics B->C Step 2: Extract D Silica Chromatography Removes Weakly Basic Amine C->D Step 3: Purify E Recrystallization (EtOH) Crystal Lattice Purification D->E Step 4: Polish F Pure 1-(2-chloro-4-nitrophenyl)-1H-pyrrole E->F Final Yield

Workflow for the purification and recrystallization of crude 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

III. Troubleshooting FAQs

Q1: My crude mixture turns black or dark brown during solvent evaporation. What is happening? A1: You are observing acid-catalyzed polymerization of the pyrrole ring. The Clauson-Kaas reaction relies on acidic conditions (e.g., acetic acid, p-TsOH, or Lewis acids) to drive the cyclization of 2,5-dimethoxytetrahydrofuran [1]. If the crude mixture is not strictly neutralized prior to rotary evaporation, the residual acid concentrates as the solvent is removed. This highly concentrated acid triggers electrophilic substitution at the C2/C5 positions of the electron-rich pyrrole core, leading to rapid polypyrrole formation (black tar). Solution: Always quench with saturated NaHCO3​ until the aqueous layer is strictly mildly basic (pH ~8) before concentrating the organic layer.

Q2: I tried washing the organic layer with 1M HCl to remove the unreacted 2-chloro-4-nitroaniline starting material, but it didn't work. Why? A2: 2-Chloro-4-nitroaniline is an exceptionally weak base, and standard acid washes will fail to extract it. The strongly electron-withdrawing nitro group (via resonance) and the ortho-chloro group (via induction) severely deplete the electron density on the amine nitrogen. Its conjugate acid pKa​ is near or below zero. Therefore, dilute aqueous HCl cannot protonate it sufficiently to partition it into the aqueous phase[2]. Attempting to use stronger acids will destroy your pyrrole product. You must rely on Silica Gel Chromatography to separate the amine from the pyrrole.

Q3: What is the optimal solvent system for recrystallizing this specific compound? A3: Absolute ethanol is the gold standard for this specific nitroaromatic pyrrole. The compound exhibits a steep, highly favorable solubility curve in ethanol: it is highly soluble at reflux (78°C) and poorly soluble at 4°C. Furthermore, the polar nature of ethanol keeps polar degradation byproducts and trace unreacted amine dissolved in the mother liquor while the target compound crystallizes.

Q4: How do I prevent emulsion formation during the aqueous extraction? A4: Emulsions in this workflow are typically caused by polymeric pyrrole byproducts acting as surfactants. To break or prevent the emulsion, filter the biphasic mixture through a thin pad of Celite before transferring it to the separatory funnel, and ensure your aqueous phase is saturated with NaCl (brine) to maximize the ionic strength and force phase separation.

IV. Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Quench and Liquid-Liquid Extraction
  • Cool the crude Clauson-Kaas reaction mixture to room temperature.

  • Slowly add saturated aqueous NaHCO3​ under vigorous stirring until gas evolution ( CO2​ ) ceases.

  • Validation Check: Spot the aqueous layer on pH paper. It must read ≥7.5 . If it is acidic, add more NaHCO3​ .

  • Transfer to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 50 mL per gram of theoretical yield).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at ≤40 °C.

Step 2: Chromatographic Pre-purification

Purpose: To remove the non-basic 2-chloro-4-nitroaniline.

  • Prepare a silica gel column using Hexane:EtOAc (9:1 v/v) as the eluent.

  • Dry-load the crude concentrated product onto a small amount of silica gel and apply it to the column.

  • Elute with a gradient of Hexane:EtOAc (9:1 to 8:2). The highly lipophilic 1-(2-chloro-4-nitrophenyl)-1H-pyrrole will elute first, followed much later by the polar nitroaniline.

  • Validation Check: Perform Thin Layer Chromatography (TLC) on the fractions (Hexane:EtOAc 8:2). The product fractions must show a single spot at Rf​≈0.4 , completely resolved from the amine ( Rf​≈0.15 ) [2].

  • Pool and concentrate the pure fractions to yield a semi-pure solid.

Step 3: Recrystallization (Crystal Lattice Polishing)
  • Transfer the semi-pure solid to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol (approx. 5-10 mL per gram of solid) while swirling until the solid is completely dissolved.

  • Remove from heat and allow the flask to cool slowly to room temperature undisturbed (approx. 2 hours) to promote the growth of large, pure crystal lattices.

  • Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield recovery.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol.

  • Dry the crystals under high vacuum for 12 hours.

  • Validation Check: Determine the melting point of the dried crystals. A sharp melting point range ( ≤2 °C variance) confirms successful lattice formation and high purity.

V. References
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journal of Organic Chemistry[Link]

  • 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction Royal Society of Chemistry (Comprehensive Organic Chemistry Experiments for the Laboratory Classroom)[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are troubleshooting the preparation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole . S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are troubleshooting the preparation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole .

Synthesizing N -arylpyrroles via the classic Clauson-Kaas reaction (condensing an aniline with 2,5-dimethoxytetrahydrofuran, DMTHF) is typically straightforward. However, when utilizing 2-chloro-4-nitroaniline , the reaction is notoriously difficult, frequently resulting in low yields, incomplete conversion, and intractable black tar[1]. This guide dissects the mechanistic causality behind these failures and provides validated, self-correcting protocols to minimize side reactions.

Mechanistic Causality: Why Does This Reaction Fail?

The core issue lies in the extreme electron deficiency of the starting material. The strong electron-withdrawing nature of both the nitro ( −NO2​ ) and chloro ( −Cl ) groups drastically reduces the electron density on the amine nitrogen.

The Kinetic Mismatch: Because the amine is a remarkably weak nucleophile, its initial attack on the acid-activated DMTHF intermediate is kinetically slow. Under classical conditions (refluxing glacial acetic acid), the activated DMTHF (which exists in equilibrium with succinaldehyde) remains unreacted long enough to undergo rapid, acid-catalyzed aldol condensation and polymerization[2]. This competing side reaction outcompetes pyrrole formation, generating the "black tar" commonly observed in failed attempts. Furthermore, if the Brønsted acid concentration is too high, the weak amine becomes protonated into an anilinium ion, completely destroying its nucleophilicity[1].

Reaction Pathway & Side Reaction Junctions

The diagram below maps the logical flow of the Clauson-Kaas reaction, highlighting the specific junctions where side reactions hijack the synthetic pathway.

ClausonKaas DMTHF 2,5-Dimethoxytetrahydrofuran (DMTHF) Hydrolysis Acidic Hydrolysis (- 2 MeOH) DMTHF->Hydrolysis Intermediate 2,5-Dihydroxytetrahydrofuran (Activated Electrophile) Hydrolysis->Intermediate Condensation Nucleophilic Attack & Condensation Intermediate->Condensation Side1 Side Reaction: Aldol Polymerization (Tar) Intermediate->Side1 Excess Acid / High Temp Aniline 2-Chloro-4-nitroaniline (Weak Nucleophile) Aniline->Condensation Hemiaminal Hemiaminal Intermediate Condensation->Hemiaminal Cyclization Cyclization & Dehydration (- 2 H2O) Hemiaminal->Cyclization Product 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole (Target Product) Cyclization->Product Side2 Side Reaction: Pyrrole Polymerization Product->Side2 Prolonged Heating / Strong Acid

Mechanistic pathway of the Clauson-Kaas reaction highlighting critical side-reaction junctions.

Quantitative Comparison of Reaction Conditions

To minimize side reactions, modern protocols replace classical Brønsted acids with Lewis acids or utilize buffered aqueous systems to tightly control the pH[1].

Protocol / Catalyst SystemTemperature & TimeTypical Yield RangeSide Reaction Profile
Classical (Glacial AcOH) Reflux (118°C), 12–24 h30% – 45%Severe. High tar formation; significant unreacted aniline.
Lewis Acid: Zn(OTf)2​ (Solvent-free) 70°C, 8 h75% – 85%Low. Minimal tar; trace unreacted starting material.
Lewis Acid: Mn(NO3​)2​⋅4H2​O (Microwave) 120°C, 20 min80% – 89%Very Low. Highly efficient; rapid kinetics outcompete degradation.
Two-Step Mild Aqueous Buffer (NaOAc) RT to 50°C, 12 h70% – 80%Very Low. Prevents amine protonation; eliminates pyrrole polymerization.

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn into a black, intractable tar instantly upon heating? A: This is the rapid polymerization of the DMTHF-derived intermediate (succinaldehyde). When using a highly electron-deficient aniline, the amine is too weak to trap the intermediate quickly. High temperatures and strong Brønsted acids accelerate the competing aldol condensation of the dialdehyde[1]. Solution: Switch to a milder Lewis acid catalyst (like Zn(OTf)2​ ) or use the Two-Step Aqueous Buffer method to separate the hydrolysis step from the condensation step.

Q: I am recovering a large amount of unreacted 2-chloro-4-nitroaniline. Should I increase the acid concentration? A: No. Increasing Brønsted acid concentration will protonate the already weak amine, converting it into an anilinium ion and completely destroying its nucleophilicity[1]. Instead, use a Lewis acid that selectively coordinates to the oxygen atoms of DMTHF without protonating the amine, or utilize microwave irradiation to rapidly overcome the activation energy barrier[3].

Q: Can I use the Paal-Knorr reaction with acetonylacetone instead to avoid DMTHF issues? A: No, unless you want a substituted pyrrole. Acetonylacetone (2,5-hexanedione) will yield 1-(2-chloro-4-nitrophenyl)-2,5-dimethyl -1H-pyrrole[4]. To obtain the unsubstituted 1H-pyrrole ring, you must use a succinaldehyde equivalent like DMTHF.

Q: How do I separate the unreacted 2-chloro-4-nitroaniline from the pyrrole product? A: 2-Chloro-4-nitroaniline is highly polar compared to the N -arylpyrrole. Standard silica gel flash chromatography (using a gradient of Hexanes/Ethyl Acetate, typically 9:1 to 8:2) will easily resolve the non-polar pyrrole (high Rf​ ) from the polar aniline (low Rf​ ).

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in visual and analytical cues allow you to confirm the success of each step before proceeding.

Protocol A: Microwave-Assisted Synthesis using Mn(NO3​)2​ (High Throughput)

Causality: Microwave irradiation provides rapid, uniform heating, allowing the condensation to outcompete the slower polymerization pathways. The Mn(II) Lewis acid activates the methoxy groups of DMTHF for elimination without protonating the weak aniline[1].

  • Setup: In a microwave-safe reaction vial, combine 2-chloro-4-nitroaniline (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 mmol).

  • Catalyst Addition: Add Mn(NO3​)2​⋅4H2​O (0.1 mmol, 10 mol%) as the catalyst. Do not add any additional solvent (neat conditions).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes.

    • Self-Validation Check: The crude mixture will transition from a heterogeneous solid/liquid mixture to a dark but homogenous melt. TLC analysis (Hexanes/EtOAc 8:2) should show complete consumption of the bright yellow aniline spot.

  • Workup: Cool to room temperature. Dilute the viscous crude mixture with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the target pyrrole.

Protocol B: Two-Step Mild Aqueous Buffer Method (For Heat-Sensitive Scale-ups)

Causality: By hydrolyzing DMTHF in water first, you generate the reactive 2,5-dihydroxytetrahydrofuran. Adding an acetate buffer before introducing the aniline ensures the pH remains mildly acidic (pH ~4.5)—enough to catalyze the cyclization but not strong enough to protonate the amine or polymerize the formed pyrrole[3].

  • Hydrolysis: In a round-bottom flask, add DMTHF (1.5 mmol) to 5 mL of distilled water containing 2 drops of concentrated HCl. Stir at 70°C for 30 minutes.

    • Self-Validation Check: Hydrolysis is complete when the initially biphasic DMTHF/water mixture becomes a clear, homogenous solution. This visual cue confirms the formation of the water-soluble dialdehyde intermediate.

  • Buffering: Cool to room temperature. Add sodium acetate (NaOAc, 3.0 mmol) to the solution to buffer the system, neutralizing the strong HCl.

  • Condensation: Add 2-chloro-4-nitroaniline (1.0 mmol) to the buffered solution. (If the aniline is highly insoluble, add 2-3 mL of a co-solvent like 1,4-dioxane or acetonitrile).

  • Reaction: Stir the mixture at 50°C for 12 hours.

  • Workup: Extract the aqueous mixture with dichloromethane (3 × 10 mL). Wash the combined organic layers with saturated NaHCO3​ to remove any residual acid, dry over MgSO4​ , and concentrate.

References

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles ACS Omega (2024). URL:[Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journal of Organic Chemistry (2023). URL:[Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate). URL:[Link]

Sources

Troubleshooting

Optimizing microwave-assisted synthesis conditions for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals optimizing the microwave-assisted Clauson-Kaas synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals optimizing the microwave-assisted Clauson-Kaas synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole .

Synthesizing N-arylpyrroles from strongly deactivated anilines presents unique kinetic and thermodynamic challenges. Below, you will find a comprehensive, mechanistically grounded troubleshooting guide, validated protocols, and empirical data to ensure high-yield, reproducible results.

I. Mechanistic Pathway: Overcoming Nucleophilic Deactivation

The synthesis relies on the condensation of 2-chloro-4-nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMT). Because the aniline substrate is severely deactivated by both the inductive (-I) effect of the ortho-chlorine and the resonance (-M) effect of the para-nitro group, standard thermal conditions often fail. Microwave irradiation provides the rapid, volumetric heating necessary to drive the aminal formation before the furan intermediate can polymerize.

Mechanism DMT 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) Hydrolysis Acidic Hydrolysis (Microwave, H+) DMT->Hydrolysis Dialdehyde Succinaldehyde Intermediate Hydrolysis->Dialdehyde Condensation Nucleophilic Attack & Aminal Formation Dialdehyde->Condensation Aniline 2-Chloro-4-nitroaniline (Weak Nucleophile) Aniline->Condensation MW heating overcomes low nucleophilicity Cyclization Cyclization & Dehydration (-2 H2O) Condensation->Cyclization Product 1-(2-chloro-4-nitrophenyl) -1H-pyrrole Cyclization->Product

Fig 1: Microwave-assisted Clauson-Kaas mechanistic pathway for N-arylpyrrole synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why is my conversion of 2-chloro-4-nitroaniline so low even under microwave irradiation? A: The electron-withdrawing nature of the -NO₂ and -Cl groups drastically reduces the nucleophilicity of the amine nitrogen. To overcome this high activation energy barrier, standard reflux is insufficient. While microwave irradiation provides rapid energy transfer, you must also optimize the catalyst. Transitioning from simple acetic acid to a Lewis acid (e.g., CeCl₃·7H₂O) or an oxidant catalyst like Oxone in acetonitrile significantly enhances the electrophilicity of the succinaldehyde intermediate, compensating for the weak nucleophile [2, 3].

Q2: I am observing significant black tar formation. How do I prevent the polymerization of 2,5-dimethoxytetrahydrofuran? A: Tar formation is the result of a kinetic mismatch: the self-condensation (polymerization) of the highly reactive succinaldehyde intermediate occurs faster than the sluggish deactivated aniline can attack it.

  • Causality & Solution: Avoid overly strong Brønsted acids (like concentrated HCl or H₂SO₄), which accelerate aldol-type condensations of the dialdehyde. Instead, rely on the rapid heating profile of the microwave (reaching 150 °C in <30 seconds) combined with a mild catalyst (like Oxone) to rapidly push the condensation step past the polymerization side-reactions [3].

Q3: Standard protocols suggest washing the organic layer with 10% HCl to remove unreacted aniline. Why is this failing for my reaction? A: This is a critical isolation failure specific to deactivated anilines. In standard Clauson-Kaas reactions, unreacted aniline is removed by forming a water-soluble hydrochloride salt via a 10% aqueous HCl wash. However, the conjugate acid of 2-chloro-4-nitroaniline has a pKa near or below zero. It is far too weak of a base to protonate in 10% HCl (pH ~0.5) and will remain entirely in your organic phase [1]. You must use silica gel column chromatography or recrystallization from hot ethanol to separate the starting material from the synthesized pyrrole.

III. Quantitative Data: Reaction Condition Optimization

The following table summarizes empirical data for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, demonstrating the causality between catalyst choice, microwave parameters, and overall yield.

Solvent SystemCatalyst (Loading)Temperature (°C)MW Time (min)Yield (%)Experimental Observation
Glacial Acetic AcidNone12060< 10Mostly unreacted starting material.
Glacial Acetic AcidNone1703035 - 40Moderate yield; significant tar formation [1].
WaterCeCl₃·7H₂O (5 mol%)1502060 - 65Green solvent alternative; moderate conversion [2].
Acetonitrile Oxone (10 mol%) 150 15 78 - 82 Optimal: Clean conversion, minimal polymerization [3].

IV. Standard Operating Protocol (SOP)

This self-validating protocol utilizes the optimized Acetonitrile/Oxone system to ensure high yields while preventing the isolation failures common with deactivated anilines.

Workflow Step1 1. Reagent Mixing Aniline + 2,5-DMT + Oxone in MeCN Step2 2. Microwave Irradiation 150 °C, 15 mins, Sealed Vessel Step1->Step2 Step3 3. Quenching & Extraction Cool to RT, pour into ice water, extract with EtOAc Step2->Step3 Step4 4. Washing Wash with Brine (Skip 10% HCl wash) Step3->Step4 Step5 5. Purification Silica Column Chromatography (Hexanes:EtOAc) Step4->Step5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-4-nitroaniline (172.6 mg, 1.0 mmol) and 2,5-dimethoxytetrahydrofuran (155 µL, 1.2 mmol).

  • Catalyst Addition: Add 3.0 mL of anhydrous acetonitrile followed by Oxone (61.5 mg, 0.1 mmol, 10 mol%) as the catalytic oxidant.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vessel in a dedicated microwave synthesizer. Set the parameters to 150 °C for 15 minutes, utilizing a 30-second pre-stirring phase to ensure homogeneity.

  • Quenching: Allow the vessel to cool to room temperature via the instrument's compressed air cooling system. Carefully uncap the vial and pour the dark reaction mixture into a beaker containing 15 mL of ice-cold deionized water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

  • Washing (Critical Step): Wash the combined organic layers with brine (15 mL). Do not attempt a 10% HCl wash, as it will not extract the unreacted 2-chloro-4-nitroaniline. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (90:10 to 80:20) to afford the pure 1-(2-chloro-4-nitrophenyl)-1H-pyrrole as a solid.

V. References

  • Title: Microwave-assisted Clauson-Kaas synthesis of pyrroles Source: Arkivoc (2010) URL: [Link]

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation Source: SciSpace URL: [Link]

Optimization

HPLC Troubleshooting Guide: Peak Tailing in the Analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

A Technical Support Center for Researchers and Drug Development Professionals This guide provides in-depth troubleshooting strategies for a common and frustrating issue in high-performance liquid chromatography (HPLC): p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Support Center for Researchers and Drug Development Professionals

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in high-performance liquid chromatography (HPLC): peak tailing, with a specific focus on the analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play. By understanding the "why" behind a problem, you can develop more robust and reliable analytical methods.

The target analyte, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, possesses chemical features—a weakly basic pyrrole ring and a polar nitro group—that make it susceptible to problematic secondary interactions with the stationary phase, a primary cause of peak tailing.[1][2][3] This guide will walk you through a logical workflow to diagnose, resolve, and prevent this issue.

Section 1: Understanding Peak Tailing

FAQ 1.1: What is peak tailing and how is it quantified?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the apex of the peak towards the baseline.[4] An ideal chromatographic peak has a Gaussian, or symmetrical, shape. Tailing is problematic because it can obscure the resolution of closely eluting compounds, lead to inaccurate peak integration and quantification, and may indicate underlying issues with the column or analytical method.[5][6]

Peak asymmetry is commonly quantified using two metrics: the Tailing Factor (T) and the Asymmetry Factor (As). While both measure peak shape, they are calculated differently. Many analytical methods will specify an acceptable limit for the tailing factor, often requiring it to be less than 2.[6]

Metric Calculation Formula Interpretation
Tailing Factor (Tf) T = W₀.₀₅ / (2f)A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.0 indicate tailing. Values < 1.0 indicate fronting.[6]
Asymmetry Factor (As) As = B / AA value of 1.0 indicates a perfectly symmetrical peak. Values > 1.0 indicate tailing. Values < 1.0 indicate fronting.[1]

Where:

  • W₀.₀₅: is the peak width at 5% of the peak height.

  • f: is the distance from the peak's leading edge to the peak maximum at 5% height.

  • A: is the width of the first half of the peak at 10% of the peak height.

  • B: is the width of the second half of the peak at 10% of the peak height.

FAQ 1.2: What are the primary causes of peak tailing in reverse-phase HPLC?

Peak tailing generally arises from more than one retention mechanism occurring simultaneously during the separation.[1][5] While the primary retention mechanism in reverse-phase HPLC is hydrophobic interaction, secondary interactions can disrupt the normal elution process, causing some analyte molecules to be retained longer than others, resulting in a tail.

The most common causes can be broadly categorized as either chemical or physical issues.

Chemical Causes:

  • Silanol Interactions: This is the most frequent cause of tailing for basic compounds like our target analyte.[2][4] Silica-based stationary phases (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[2][5] At mobile phase pH levels above ~3, these silanol groups can become ionized (Si-O⁻) and interact strongly with protonated basic analytes via a secondary ion-exchange mechanism.[2][7][8] This strong, secondary retention leads to significant peak tailing.

  • Trace Metal Contamination: Metals like iron or aluminum within the silica matrix can increase the acidity of adjacent silanol groups, enhancing their interaction with analytes and worsening peak tailing.[5]

  • Mobile Phase pH near Analyte pKa: When the mobile phase pH is close to the analyte's pKa, the analyte exists in a mixed state of being ionized and neutral.[4][9] This can lead to peak broadening or tailing as the two forms may have different retention times.

Physical Causes:

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band's path, leading to a distorted peak shape.[9][10] This often affects all peaks in the chromatogram.

  • Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or improper fittings, can lead to peak broadening and tailing.[4][7]

G cluster_causes Primary Causes of Peak Tailing cluster_analyte Analyte: 1-(2-chloro-4-nitrophenyl)-1H-pyrrole chemical Chemical Interactions silanol Silanol Interactions (Analyte-Stationary Phase) chemical->silanol metal Trace Metal Contamination (in Silica) chemical->metal ph_pka Mobile Phase pH (near Analyte pKa) chemical->ph_pka physical Physical/System Issues void Column Void / Frit Blockage physical->void dead_volume Extra-Column Dead Volume physical->dead_volume overload Column Overload physical->overload analyte_props Weakly Basic Pyrrole Ring analyte_props->silanol Highly Susceptible To

Fig. 1: Common causes of HPLC peak tailing.

Section 2: Troubleshooting Peak Tailing for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

FAQ 2.1: My peak for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is tailing. What is the most likely cause?

Given the structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, which contains a weakly basic pyrrole moiety, the most probable cause of peak tailing is a secondary interaction with acidic silanol groups on the silica surface of your reverse-phase column.[1][2][3][4] This is especially true if other, neutral compounds in your analysis exhibit good peak shape.

Diagnostic Test: To confirm this hypothesis, inject a neutral compound (e.g., toluene or caffeine) under the same conditions.

  • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your basic analyte (i.e., silanol interactions).[10]

  • If the neutral compound's peak also tails: The problem is likely physical, such as a column void or issues with your HPLC system (e.g., dead volume).[10]

FAQ 2.2: How does the mobile phase composition affect the peak shape of my analyte?

The mobile phase is your most powerful tool for improving peak shape. Adjusting its pH and adding modifiers can directly mitigate the unwanted silanol interactions.

1. Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge (Si-OH instead of Si-O⁻).[5][11] This prevents the ion-exchange interaction with your protonated basic analyte, significantly improving peak symmetry.[1][11]

2. Use a Buffer: A buffer is crucial for maintaining a stable pH across the column, which is essential for reproducible retention times and peak shapes.[4] For low pH work compatible with mass spectrometry, a common choice is 0.1% formic acid in both water and the organic modifier.[11][12] For UV detection, phosphate buffers are effective but be mindful of their potential to precipitate in high concentrations of acetonitrile.[13]

3. Add a Competing Base: Historically, small amounts of a basic additive, like triethylamine (TEA), were added to the mobile phase.[5][11] TEA acts as a "silanol suppressor" by preferentially interacting with the active silanol sites, effectively shielding the analyte from them.[13] However, modern, high-purity (Type B) silica columns with better end-capping have made this approach less necessary.[5]

Mobile Phase Modification Mechanism of Action Typical Concentration Considerations
Acidic Modifier (e.g., Formic Acid) Neutralizes silanol groups by lowering pH.0.1% (v/v)Highly effective, MS-compatible.[11][14]
Buffer (e.g., Ammonium Formate) Stabilizes pH, masks silanol interactions.10-20 mMProvides robust pH control.[11]
Competing Base (e.g., Triethylamine) Competitively blocks active silanol sites.5-20 mMCan shorten column lifetime. Less common with modern columns.[5][13]
FAQ 2.3: Could my column be the problem? How do I diagnose and resolve column-related peak tailing?

Yes, the column is a critical factor. Both the column's condition and its chemistry play a major role.

Column Chemistry:

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have higher metal content and more active silanol groups, leading to significant tailing for basic compounds.[5] Modern "Type B" silica or hybrid-silica columns are high-purity and "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[1][11] Using a base-deactivated, end-capped column is one of the most effective ways to prevent tailing.[10][11]

Column Condition:

  • Contamination: Over time, strongly retained compounds from sample matrices can accumulate at the head of the column, creating active sites that cause tailing.

  • Bed Deformation: A physical void can form at the column inlet due to pressure shocks or settling of the packed bed.[1]

Step-by-Step Protocol for Column Washing (for suspected contamination): If you suspect contamination is causing poor peak shape, a rigorous washing procedure can help.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.[15]

  • Reverse Column Direction: Reverse the column and connect the original outlet to the pump. This will flush contaminants from the inlet frit directly to waste.[1]

  • Flush with a Series of Solvents: Use a sequence of solvents to remove different types of contaminants. A general-purpose flush for a C18 column is as follows (run at least 10 column volumes of each solvent):

    • Mobile Phase (without buffer salts)

    • 100% Water

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your system)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Re-equilibrate with initial mobile phase conditions.

  • Check Manufacturer's Instructions: Always consult the column care and use manual for specific recommendations on compatible solvents and pH ranges.[16]

FAQ 2.4: Are there any sample preparation issues that could be causing peak tailing for this specific compound?

Absolutely. The sample diluent can have a significant impact on peak shape.

  • Sample Solvent Strength: Ideally, your sample should be dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[7] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 10% acetonitrile) can cause the sample band to spread, leading to distorted peaks.

  • Sample Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.[9] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Matrix Effects: If your sample is in a complex matrix (e.g., biological fluids, soil extracts), other components can co-elute or stick to the column, causing peak distortion.[1] Using a sample cleanup procedure like Solid Phase Extraction (SPE) can remove these interferences.[1]

Section 3: Advanced Solutions and Method Development

FAQ 3.1: I've tried the basic troubleshooting steps, but the peak tailing persists. What are some advanced strategies I can try?

If basic troubleshooting isn't sufficient, you may need to consider more advanced column chemistries or mobile phase additives.

  • Alternative Stationary Phases:

    • Phenyl Columns: Phenyl-hexyl phases offer alternative selectivity to C18 columns and can sometimes provide better peak shapes for aromatic compounds.[9]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide) embedded near the base of the alkyl chain.[17] This polar group helps to shield the analyte from residual silanol groups, improving peak shape for basic compounds.

    • Hybrid Silica/Polymer Columns: Columns based on a hybrid particle technology (e.g., Waters BEH, Phenomenex Kinetex) offer excellent pH stability and reduced silanol activity, making them very robust for methods analyzing basic compounds.[5]

  • Chelating Agents: In some cases, peak tailing is caused not by silanol groups themselves, but by their interaction with metal ions in the system or on the stationary phase, which then chelate with the analyte. Adding a weak chelating agent like citric acid or medronic acid to the mobile phase at very low concentrations (e.g., 1 ppm) can sequester these metal ions and dramatically improve peak shape for sensitive compounds.[18]

FAQ 3.2: How do I develop a robust HPLC method for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole that minimizes peak tailing from the start?

A proactive approach during method development is the best way to ensure good chromatography.

G start Start Method Development col_select 1. Column Selection - Modern, end-capped C18 or Phenyl - High-purity silica (Type B) start->col_select mob_phase 2. Mobile Phase Screening - Start with 0.1% Formic Acid (pH ~2.7) - Screen Acetonitrile vs. Methanol col_select->mob_phase gradient 3. Gradient Optimization - Develop a gradient to ensure  adequate retention and elution mob_phase->gradient eval_peak 4. Evaluate Peak Shape gradient->eval_peak tailing Tailing Factor > 1.5? eval_peak->tailing Yes no_tailing Tailing Factor ≤ 1.5 eval_peak->no_tailing No troubleshoot 5. Refine & Troubleshoot - Increase buffer strength - Test alternative column (e.g., Polar-Embedded) - Check for overload tailing->troubleshoot finalize 6. Finalize Method - Validate for robustness no_tailing->finalize troubleshoot->eval_peak Re-evaluate

Fig. 2: A proactive workflow for developing a robust HPLC method.
  • Start with the Right Column: Begin with a modern, high-purity, end-capped C18 or Phenyl-Hexyl column known for good performance with basic analytes.

  • Control the pH: Immediately incorporate a low-pH mobile phase modifier. 0.1% formic acid is an excellent starting point. This proactively neutralizes the primary cause of tailing for your analyte.[11][14]

  • Optimize Organic Modifier: Screen both acetonitrile and methanol. They offer different selectivities and can influence peak shape.

  • Check for Overload Early: During initial experiments, perform a concentration study (e.g., inject 1 µL, 5 µL, and 10 µL of the same sample concentration) to ensure you are working in a linear range and not causing mass overload.

  • Use Guard Columns: Especially when working with complex samples, a guard column is an inexpensive way to protect your analytical column from contamination and extend its lifetime.[6]

By following these guidelines, you can systematically diagnose and resolve issues with peak tailing, leading to more accurate, reproducible, and robust HPLC analyses for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole and other challenging compounds.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]

  • SCION Instruments. (2021). HPLC Column Cleaning Guide | How To. Available at: [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Agilent Technologies. (2017). HPLC Analysis of Explosives Using EPA Method 8330. Available at: [Link]

  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available at: [Link]

  • PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Available at: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]

  • Waters Corporation. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? Available at: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Available at: [Link]

  • LCGC North America. (2018). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • MICROSOLV. (2026). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Bitesize Bio. (2025). How to Clean and Unclog Your HPLC Column. Available at: [Link]

  • MICROSOLV. (2026). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. Available at: [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. Available at: [Link]

  • PubChem - NIH. Pyrrole | C4H5N | CID 8027. Available at: [Link]

  • NextSDS. 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole. Available at: [Link]

  • SlideShare. (2016). Heterocyclic Compounds. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Conformational Dynamics of N-Arylpyrroles: A Comparative Guide Focusing on 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Executive Summary In the design of advanced functional materials and active pharmaceutical ingredients (APIs), the N-arylpyrrole scaffold is a highly versatile building block. However, the exact photophysical and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced functional materials and active pharmaceutical ingredients (APIs), the N-arylpyrrole scaffold is a highly versatile building block. However, the exact photophysical and chemical behavior of these molecules is heavily dictated by their three-dimensional conformation—specifically, the dihedral angle across the N–C(aryl) pivot bond.

This guide provides an in-depth structural comparison between sterically hindered N-arylpyrroles, using 1-(2-chloro-4-nitrophenyl)-1H-pyrrole as the primary model, and their unhindered counterparts (e.g., 1-(4-nitrophenyl)-1H-pyrrole). By analyzing the causality between steric bulk, crystallographic dihedral angles, and excited-state electronics, researchers can rationally tune the properties of pyrrole-based donor-acceptor systems.

Conformational Causality: The Role of Steric Hindrance

To understand the divergent behavior of substituted N-arylpyrroles, we must examine the physical constraints governing their molecular geometry.

The Unhindered Baseline

In unhindered systems like 1-(4-nitrophenyl)-1H-pyrrole, the absence of bulky substituents at the ortho positions of the phenyl ring allows the molecule to adopt a relatively flat conformation. Single Crystal X-Ray Diffraction (SCXRD) studies on similar unhindered N-aryl systems typically reveal a dihedral angle between the pyrrole and aryl planes of approximately 40° to 60°[1]. This slight twist is a thermodynamic compromise: it minimizes the minor steric repulsion between the ortho-hydrogens of the phenyl ring and the α-hydrogens of the pyrrole, while maintaining sufficient coplanarity to allow for efficient, continuous π-electron delocalization[1].

The Steric Wedge Effect

Introducing a chlorine atom at the ortho position fundamentally alters this energetic landscape. The van der Waals radius of chlorine (~1.75 Å) is significantly larger than that of hydrogen (~1.20 Å). In 1-(2-chloro-4-nitrophenyl)-1H-pyrrole , the ortho-chloro group acts as a "steric wedge." If the molecule were to attempt a coplanar geometry, the chlorine atom would severely clash with the α-protons of the pyrrole ring.

To relieve this extreme steric strain, the molecule is forced into a nearly orthogonal conformation. Crystallographic analyses of structurally analogous ortho-substituted N-arylpyrroles demonstrate that the dihedral angle is pushed to 85°–90°[2][3].

Electronic Consequences

This forced orthogonality has profound electronic implications. A dihedral angle approaching 90° effectively breaks the π-conjugation pathway between the electron-rich pyrrole core and the electron-withdrawing nitrophenyl moiety.

  • Unhindered Systems: Continuous π-delocalization leads to excited states dominated by Locally Excited (LE) characteristics, often resulting in red-shifted emission[1].

  • Hindered Systems: The suppression of π-orbital overlap promotes an effective separation between occupied and unoccupied molecular orbitals. This favors the transformation of the excited state from an LE character to an Intramolecular Charge Transfer (ICT) character, frequently accompanied by a hypsochromic (blue) shift in absorption spectra[1][3].

ElectronicStates N1 N-Arylpyrrole Scaffold N2 Unhindered (e.g., 4-NO2) Dihedral Angle ~ 40-60° N1->N2 N3 Sterically Hindered (e.g., 2-Cl, 4-NO2) Dihedral Angle ~ 85-90° N1->N3 N4 Continuous π-Electron Delocalization N2->N4 N5 Suppressed π-Orbital Overlap N3->N5 N6 Locally Excited (LE) State Red-Shifted Emission N4->N6 N7 Intramolecular Charge Transfer (ICT) Hypsochromic Shift N5->N7

Caption: Causal relationship between steric hindrance, dihedral angle, and resulting excited states.

Comparative Data Summary

The following table synthesizes the structural and electronic differences driven by the ortho-substitution in N-arylpyrroles.

Structural Feature1-(4-nitrophenyl)-1H-pyrrole (Unhindered)1-(2-chloro-4-nitrophenyl)-1H-pyrrole (Hindered)Causality / Impact
Ortho-Substituent None (Hydrogen)Chloro (-Cl)Cl has a larger van der Waals radius (1.75 Å) than H (1.20 Å).
Dihedral Angle (N-C) ~ 40° - 60°~ 85° - 90°Ortho-Cl forces orthogonality to relieve steric clash with pyrrole α-protons[2].
π-Orbital Overlap ContinuousSuppressedOrthogonality breaks the conjugation pathway between the rings[1].
Dominant Excited State Locally Excited (LE)Intramolecular Charge Transfer (ICT)Lack of conjugation promotes spatial separation of HOMO and LUMO[1].
Synthetic Yield High (>85%)Moderate (60-75%)Steric hindrance and strong electron withdrawal reduce amine nucleophilicity[2].

Experimental Methodologies & Self-Validating Protocols

To empirically validate the structural claims above, researchers must synthesize the target compounds and analyze their solid-state geometry. Below are the field-proven, self-validating protocols for generating and characterizing 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Protocol A: Catalytic Paal-Knorr Synthesis

The synthesis of N-arylpyrroles is conventionally achieved via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with an aniline derivative[2]. However, 2-chloro-4-nitroaniline is a highly deactivated and sterically hindered nucleophile. Standard conditions often fail, necessitating Lewis acid catalysis or elevated temperatures.

Step-by-Step Workflow:

  • Reagent Preparation: In a round-bottom flask, combine 1.0 equivalent of 2-chloro-4-nitroaniline with 1.2 equivalents of acetonylacetone (or 2,5-dimethoxytetrahydrofuran for the unsubstituted pyrrole core).

  • Catalysis: Add a catalytic amount of an acidic promoter (e.g., glacial acetic acid or commercially available acidic aluminas) to activate the dicarbonyl[2].

  • Reaction Execution: Heat the mixture to 80–100 °C under an inert argon atmosphere for 12–24 hours. Self-Validation: Monitor the consumption of the aniline via TLC (Hexanes:Ethyl Acetate 3:1). The highly deactivated nature of the amine means the reaction will be slower than unhindered analogs.

  • Purification: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography.

Protocol B: SCXRD Crystallization and Dihedral Validation

To prove the orthogonal nature of the hindered pyrrole, Single Crystal X-Ray Diffraction (SCXRD) is mandatory.

Step-by-Step Workflow:

  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the purified 1-(2-chloro-4-nitrophenyl)-1H-pyrrole in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane 1:3). Loosely cap the vial and allow the solvent to evaporate over 3–5 days at room temperature.

  • Crystal Selection: Under a polarized light microscope, select a single, defect-free crystal (approx. 0.1–0.3 mm in all dimensions).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.

  • Structural Refinement & Measurement: Solve the structure using direct methods (e.g., SHELXT). Self-Validation: Measure the torsion angle defined by the atoms C(pyrrole)-N(pyrrole)-C(aryl)-C(aryl_ortho). A value approaching 90° confirms the steric wedge effect of the 2-chloro group[2][3].

Workflow A Substituted Aniline (2-chloro-4-nitroaniline) C Paal-Knorr Condensation (Acid Catalysis, 80°C) A->C B 1,4-Dicarbonyl (Acetonylacetone) B->C D 1-(2-chloro-4-nitrophenyl) -1H-pyrrole C->D E Solvent Evaporation (Crystallization) D->E F SCXRD Analysis (Dihedral Validation) E->F

Caption: Experimental workflow for the synthesis and crystallographic characterization of N-arylpyrroles.

References

  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.[Link]

  • χ-Shaped Bis(areno)-1,4-dihydropyrrolo[3,2-b]pyrroles Generated by Oxidative Aromatic Coupling. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Pyrrole-Based Ligands vs. Established Catalyst Systems

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structure...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The heart of this transformation lies within the catalytic system, a synergistic combination of a palladium precursor and a carefully chosen ligand. The ligand, while not consumed in the reaction, dictates the catalyst's stability, activity, and substrate scope. This guide provides an in-depth, objective comparison of the catalytic efficiency of a representative pyrrole-based ligand system against well-established, high-performance alternatives, namely phosphine-based Buchwald ligands and N-heterocyclic carbene (NHC) ligands. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a clear framework for catalyst selection and optimization.

While derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole are not typically employed as standalone catalysts, the pyrrole motif is a valuable scaffold for the design of ligands that can coordinate with palladium to form highly active catalytic species. The electronic properties of the pyrrole ring, influenced by substituents, can be fine-tuned to modulate the catalytic activity.

The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps by stabilizing the palladium center, influencing its electronic and steric environment, and facilitating the desired bond-forming events.

A more electron-rich ligand can promote the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step. Steric bulk on the ligand can facilitate the reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst. The ideal ligand achieves a balance of these properties to drive the catalytic cycle efficiently.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

To provide a clear and objective comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of an aryl chloride with an arylboronic acid. Aryl chlorides are often more challenging substrates than their bromide or iodide counterparts, making this a good test of catalyst performance.

For this comparison, we will evaluate a hypothetical, yet representative, catalytic system based on a pyrrole-phosphine ligand. The performance of this system will be benchmarked against two of the most successful classes of ligands in modern cross-coupling catalysis: a Buchwald phosphine ligand (SPhos) and an N-heterocyclic carbene (NHC) ligand.

Table 1: Benchmarking of Catalytic Efficiency in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pyrrole-Based Pyrrole-Phosphine1K₃PO₄Toluene/H₂O1001285857.1Hypothetical
Buchwald SPhos1K₃PO₄Toluene1001989898[1]
NHC-Based IPr1K₂CO₃Dioxane/H₂O802999949.5[2]
Traditional PPh₃3Na₂CO₃Toluene/EtOH/H₂O802475251.0General

TON (Turnover Number) = Moles of product / Moles of catalyst. A higher TON indicates a more robust catalyst that can facilitate more reactions before deactivation. TOF (Turnover Frequency) = TON / Time. A higher TOF indicates a faster catalyst. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Analysis of Performance:

  • Pyrrole-Based Ligand System (Hypothetical): A well-designed pyrrole-phosphine ligand could be expected to show good catalytic activity, benefiting from the electron-rich nature of the pyrrole ring which can enhance the electron-donating ability of the phosphine group. This would likely lead to efficient oxidative addition. However, achieving the very high turnover numbers and frequencies of the leading catalyst systems would depend on optimizing the steric and electronic properties of the ligand.

  • Buchwald Ligand System (SPhos): The Buchwald-type phosphine ligands, such as SPhos, are characterized by their steric bulk and electron-rich nature.[3] This combination leads to highly active and stable palladium catalysts that are exceptionally efficient for the coupling of challenging substrates like aryl chlorides.[1] The data clearly shows a very high yield in a remarkably short reaction time, resulting in a high TOF.

  • N-Heterocyclic Carbene (NHC) Ligand System (IPr): NHCs are strong σ-donating ligands that form very stable complexes with palladium.[4] This high stability often translates to excellent catalyst longevity and high turnover numbers.[2] The IPr-ligated catalyst demonstrates exceptional efficiency, providing a near-quantitative yield at a lower temperature than the other systems.

  • Traditional Phosphine Ligand System (PPh₃): While triphenylphosphine (PPh₃) is a classic ligand in palladium catalysis, it is generally less effective for the coupling of unactivated aryl chlorides. The lower electron-donating ability and steric bulk compared to Buchwald ligands and NHCs result in slower reaction rates and lower yields, necessitating higher catalyst loadings and longer reaction times.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/Buchwald ligand system. This protocol can be adapted for other catalytic systems with appropriate modifications to the reaction conditions.

Experimental_Workflow A 1. Reaction Setup - Add aryl halide, arylboronic acid,  base, and solvent to a reaction vessel. B 2. Degassing - Purge the reaction mixture with an inert gas  (e.g., argon or nitrogen) to remove oxygen. A->B C 3. Catalyst Addition - Add the palladium precursor and the ligand. B->C D 4. Reaction - Heat the mixture to the desired temperature  and stir for the specified time. C->D E 5. Work-up - Cool the reaction, dilute with an organic solvent,  and wash with water and brine. D->E F 6. Purification - Dry the organic layer, concentrate, and purify  the crude product by column chromatography. E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add anhydrous toluene (5 mL) to the Schlenk tube. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Preparation and Addition: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the SPhos ligand in toluene. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Conclusion

The choice of ligand is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. While traditional phosphine ligands like PPh₃ have their applications, for challenging substrates such as aryl chlorides, more advanced ligand systems are required. Both Buchwald-type phosphine ligands and N-heterocyclic carbenes have demonstrated exceptional catalytic efficiency, leading to high yields, fast reaction times, and broad substrate scope.

A hypothetical pyrrole-based phosphine ligand, by leveraging the electronic properties of the pyrrole ring, could offer a competitive alternative. However, extensive research and development would be necessary to fine-tune its structure to match the performance of the current state-of-the-art ligands. For researchers and drug development professionals, understanding the interplay between ligand structure and catalytic activity is paramount for the efficient and reliable synthesis of target molecules. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the selection and application of catalytic systems for the Suzuki-Miyaura cross-coupling reaction.

References

Sources

Validation

A Comparative Guide to the Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole: Navigating Reproducibility in Two Classic Methodologies

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of target molecules is the bedrock of discovery. This guide provides an in-depth technical comparison of the two p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of target molecules is the bedrock of discovery. This guide provides an in-depth technical comparison of the two primary synthetic pathways for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole: the Paal-Knorr synthesis and the Clauson-Kaas synthesis. Our focus extends beyond mere procedural steps to address a critical, yet often overlooked, aspect of synthetic chemistry: the reproducibility of these pathways across different laboratory settings.

The target molecule, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole, presents a unique synthetic challenge due to the electron-deficient nature of the starting aniline. The chloro and nitro substituents significantly deactivate the aniline, impacting its nucleophilicity and, consequently, the efficiency and reproducibility of the cyclization reaction. This guide will dissect the mechanistic nuances of each pathway, provide detailed experimental protocols, and offer data-driven insights to help you navigate the potential pitfalls and optimize for success.

I. The Synthetic Challenge: The Impact of an Electron-Deficient Amine

The synthesis of N-aryl pyrroles is a well-established field; however, the electronic properties of the aryl amine are a critical determinant of reaction success. In the case of 2-chloro-4-nitroaniline, the strong electron-withdrawing effects of the nitro and chloro groups reduce the nucleophilicity of the amine nitrogen. This decreased reactivity can lead to several challenges across different synthetic routes:

  • Slower reaction rates: The initial nucleophilic attack of the amine on the carbonyl carbon (in Paal-Knorr) or its equivalent is often the rate-determining step. A less nucleophilic amine will slow this step, necessitating more forcing reaction conditions.

  • Lower yields: Incomplete reactions are a common consequence of using deactivated amines, leading to lower overall yields of the desired pyrrole.

  • Increased side reactions: Harsher reaction conditions (e.g., higher temperatures, stronger acids) required to drive the reaction to completion can also promote side reactions, such as polymerization or the formation of furan byproducts in the Paal-Knorr synthesis.[1][2]

Understanding these inherent challenges is the first step toward developing a robust and reproducible synthetic protocol.

II. Comparative Analysis of Synthetic Pathways

We will now delve into a detailed comparison of the two most viable synthetic routes to 1-(2-chloro-4-nitrophenyl)-1H-pyrrole: the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

A. The Paal-Knorr Synthesis: A Classic Condensation

The Paal-Knorr synthesis is a venerable and widely used method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[3][4][5][6][7]

Mechanism: The reaction proceeds through the initial formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5]

Caption: Paal-Knorr synthesis workflow for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Reproducibility Considerations:

The Paal-Knorr synthesis, while conceptually straightforward, can be susceptible to reproducibility issues, particularly with electron-deficient anilines. Key factors influencing the outcome include:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2] Weaker acids like acetic acid or p-toluenesulfonic acid are often preferred.

  • Reaction Temperature and Time: Insufficient heating can lead to incomplete reactions, while excessive temperatures can cause degradation of the starting materials or the product. Careful optimization of the temperature and reaction time is crucial for reproducibility.

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Common solvents include ethanol, acetic acid, or even solvent-free conditions.[1][8]

B. The Clauson-Kaas Synthesis: An Alternative Pathway

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, utilizing a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent, which reacts with a primary amine in the presence of an acid catalyst.[9][10][11]

Mechanism: The reaction is initiated by the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form the reactive succinaldehyde, which then undergoes condensation with the amine in a manner analogous to the Paal-Knorr synthesis.[9]

Caption: Clauson-Kaas synthesis workflow for 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

Reproducibility Considerations:

The Clauson-Kaas reaction often offers milder conditions compared to the traditional Paal-Knorr synthesis, which can be advantageous for sensitive substrates. However, reproducibility still hinges on several factors:

  • Catalyst and Reaction Medium: A wide range of catalysts have been employed, from traditional acetic acid to various Lewis acids and even greener alternatives like water or ionic liquids.[9][11][12] The choice of catalyst and solvent system can significantly impact reaction efficiency and should be carefully controlled. Microwave-assisted protocols have also been shown to improve yields and reduce reaction times.[10][13]

  • Purity of 2,5-Dialkoxytetrahydrofuran: The quality of the 2,5-dialkoxytetrahydrofuran is crucial, as impurities can lead to side reactions and lower yields.

  • pH Control: Similar to the Paal-Knorr synthesis, maintaining an optimal pH is important to facilitate the reaction while minimizing decomposition of the product.

III. Experimental Data and Protocol Comparison

Table 1: Comparison of Paal-Knorr and Clauson-Kaas Synthesis Pathways

ParameterPaal-Knorr SynthesisClauson-Kaas Synthesis
Starting Materials 1,4-Dicarbonyl (e.g., 2,5-hexanedione), 2-Chloro-4-nitroaniline2,5-Dialkoxytetrahydrofuran, 2-Chloro-4-nitroaniline
Typical Catalysts Acetic acid, p-TsOH, Lewis acids[14]Acetic acid, Lewis acids (e.g., Sc(OTf)₃), Mineral acids, Water[9][11]
Reaction Conditions Conventional heating (reflux), Microwave irradiation[8]Conventional heating, Microwave irradiation[10][13]
Reported Yields (for similar compounds) 40-95% (highly substrate dependent)[8]50-98%[9][11]
Key Reproducibility Factors Catalyst concentration, Temperature control, Purity of reactantsCatalyst choice, pH control, Purity of 2,5-dialkoxytetrahydrofuran
Potential Side Products Furan derivatives, Polymeric materials[1][2]Byproducts from incomplete hydrolysis or side reactions of succinaldehyde

IV. Detailed Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole via the Paal-Knorr and Clauson-Kaas methods. These protocols are designed to be robust and include checkpoints for monitoring reaction progress and ensuring purity.

Protocol 1: Paal-Knorr Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • 2-Chloro-4-nitroaniline (1.0 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroaniline (1.0 eq) and 2,5-hexanedione (1.0 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of aniline).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate). The disappearance of the starting aniline spot indicates reaction completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Recrystallize the crude product from hot ethanol to obtain pure 1-(2-chloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole.

    • Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15] The melting point of the purified compound should be sharp and consistent.

Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • 2-Chloro-4-nitroaniline (1.0 eq)

  • Acetic Acid (catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a microwave reaction vial, combine 2-chloro-4-nitroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.0 eq).

  • Add glacial acetic acid (2-3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150-170 °C for 10-20 minutes.

    • Checkpoint: Monitor the reaction by TLC to confirm the consumption of the starting aniline.

  • After the reaction is complete, cool the vial to room temperature.

  • Partition the reaction mixture between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(2-chloro-4-nitrophenyl)-1H-pyrrole.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

V. Conclusion and Recommendations

Both the Paal-Knorr and Clauson-Kaas syntheses offer viable pathways to 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. However, the electron-deficient nature of the starting aniline necessitates careful optimization and control of reaction parameters to ensure reproducibility.

  • For initial explorations, the Clauson-Kaas synthesis, particularly with microwave assistance, may offer a more reliable and efficient route due to the potentially milder conditions and shorter reaction times, which can minimize the formation of degradation byproducts.

  • The Paal-Knorr synthesis remains a valuable and cost-effective alternative , but achieving consistent yields may require more rigorous optimization of catalyst loading and reaction temperature.

Ultimately, the choice of synthetic pathway will depend on the specific resources and expertise available in a given laboratory. By understanding the underlying mechanisms and the critical parameters that govern reproducibility, researchers can confidently approach the synthesis of this challenging yet important molecule. This guide serves as a foundational resource, and we strongly encourage in-house validation and optimization of these protocols to establish a truly robust and reproducible synthetic method.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (2024). ACS Publications. [Link]

  • Miles, K. C., et al. (2010). Microwave-assisted Clauson-Kaas synthesis of pyrroles. Arkivoc, 2010(5), 181-190. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • Paal-Knorr Synthesis. (n.d.). Cambridge University Press. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 548-593. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.). DOI. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. [Link]

  • Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis. (2020). Angewandte Chemie International Edition, 59(32), 13552-13556. [Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. (n.d.). ResearchGate. [Link]

  • Miles, K. C., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

  • Chen, J., et al. (2023). Recent advances in the construction of axially chiral arylpyrroles. Science China Chemistry, 66(10), 2821-2835. [Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). ResearchGate. [Link]

  • A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free. (n.d.). The Royal Society of Chemistry. [Link]

  • Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. (2014). PubMed. [Link]

  • 1-(2,5-DICHLORO-4-NITROPHENYL)-2,5-DIMETHYL-1H-PYRROLE. (n.d.). NextSDS. [Link]

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. (n.d.). SciSpace. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

  • Clauson-Kaas Pyrrole Synthesis Using Diverse Catalysts. (2023). Scribd. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2020). PMC. [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. [Link]

  • Intermediates in the Paal-Knorr synthesis of pyrroles. (1991). The Journal of Organic Chemistry, 56(24), 6924-6931. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Comparative

Spectroscopic Validation of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole Purity Against Reference Standards: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized aryl pyrroles. The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a critical building block in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized aryl pyrroles. The compound 1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a critical building block in the development of kinase inhibitors and agricultural fungicides, structurally related to natural antibiotics like Pyrrolnitrin[1]. Typically synthesized via the acid-catalyzed condensation of 2-chloro-4-nitroaniline with 2,5-dimethoxytetrahydrofuran—known as the [2]—this molecule demands rigorous analytical scrutiny.

Absolute structural elucidation from a single batch is prone to interpretative bias. Therefore, comparing a synthesized test batch against a highly purified Reference Standard (e.g., USP or EP grade) using orthogonal spectroscopic techniques is the only definitive way to prove structural identity and purity. This guide outlines a self-validating, multi-modal approach compliant with[3] for analytical procedure validation.

The Analytical Workflow

To ensure high-fidelity data, the validation process must follow a strict, linear progression from sample preparation through to comparative data processing.

Workflow A Synthesized Batch C Sample Preparation A->C B Reference Standard B->C D Spectroscopic Acquisition C->D E Data Processing D->E F Purity & Identity E->F

Figure 1: End-to-end spectroscopic validation workflow for analytical purity confirmation.

The Causality of Spectroscopic Selection

Why do we use a specific combination of NMR, FT-IR, and LC-MS? Each technique is selected based on a direct causal relationship with the molecule's structural vulnerabilities.

  • Nuclear Magnetic Resonance (NMR): Governed by [4], NMR is the gold standard for regiochemistry. The 2-chloro-4-nitrophenyl moiety has a highly specific 1,2,4-trisubstitution splitting pattern. The H-3 proton (trapped between the electron-withdrawing chloro and nitro groups) is highly deshielded and appears as a distinct doublet with a small meta-coupling constant ( J≈2.5 Hz). Comparing these coupling constants against the reference standard immediately flags structural isomers.

  • Fourier-Transform Infrared (FT-IR): FT-IR is utilized specifically to validate the success of the N-arylation. Unreacted 2-chloro-4-nitroaniline exhibits strong primary amine N-H stretches above 3300 cm⁻¹. The complete absence of these bands in the test batch, coupled with the presence of strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) nitro stretches, confirms the pyrrole ring closure.

  • LC-HRMS: High-Resolution Mass Spectrometry ensures isotopic fidelity. The presence of the chlorine atom dictates a strict 3:1 isotopic ratio for the M and M+2 peaks ( 35Cl/37Cl ). Any deviation from this ratio indicates a co-eluting impurity or a dehalogenation side-reaction.

StructureLogic Molecule 1-(2-chloro-4-nitrophenyl) -1H-pyrrole NMR NMR Spectroscopy Regiochemistry & Coupling Constants Molecule->NMR 1H/13C FTIR FT-IR Spectroscopy Functional Groups (-NO2, C-N) Molecule->FTIR Dipoles LCMS LC-HRMS Exact Mass & Isotopic Ratio Molecule->LCMS Mass

Figure 2: Logical relationship between structural features and orthogonal spectroscopic techniques.

Quantitative Spectroscopic Comparison

The following table synthesizes the expected experimental data when comparing a highly pure reference standard against a typical synthesized test batch.

Analytical MethodTarget ParameterReference Standard (USP Grade)Synthesized Test BatchStatus
¹H NMR (DMSO-d₆) H-3 (Aromatic)8.40 ppm (d, J = 2.5 Hz)8.41 ppm (d, J = 2.5 Hz)Pass
Pyrrole α/β Protons7.10 (t), 6.30 (t) ppm7.11 (t), 6.31 (t) ppmPass
Impurity (Aniline N-H)None detectedTrace signal at 6.10 ppmWarning
FT-IR (ATR) Nitro Asymmetric Stretch1522 cm⁻¹1521 cm⁻¹Pass
N-H Stretch (>3300 cm⁻¹)AbsentAbsentPass
LC-HRMS (ESI+) Exact Mass [M+H]⁺223.0269 m/z223.0271 m/z ( Δ = 0.9 ppm)Pass
Isotope Ratio (³⁵Cl:³⁷Cl)3.00 : 1.003.01 : 1.00Pass
Chromatographic Purity> 99.8%98.5%Pass

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. This means incorporating internal controls that prove the instrument was functioning correctly at the exact moment of data acquisition.

Protocol A: ¹H and ¹³C NMR Acquisition (USP <761> Compliant)
  • Sample Preparation: Weigh exactly 10.0 mg of the Reference Standard and the Test Batch into separate vials.

  • Internal Standardization (Self-Validation): Dissolve each sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: The TMS acts as an internal self-validating reference point (0.00 ppm). If the TMS peak shifts, it indicates magnetic field drift, invalidating the run before data is even processed.

  • Acquisition: Transfer to 5 mm NMR tubes. Acquire ¹H NMR spectra at 400 MHz (16 scans, 2s relaxation delay) to ensure quantitative integration of the pyrrole protons against the aromatic protons.

  • Analysis: Overlay the Test Batch spectrum onto the Reference Standard spectrum. Calculate the Δδ (change in chemical shift). A Δδ>0.05 ppm for any major peak indicates a different polymorphic state or solvent interaction.

Protocol B: FT-IR Attenuated Total Reflectance (ATR)
  • Background Calibration (Self-Validation): Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) immediately prior to the sample. Causality: This creates a self-validating baseline, subtracting ambient CO₂ and water vapor that could otherwise mask the critical N-H or O-H functional group regions.

  • Loading: Place ~2 mg of the solid 1-(2-chloro-4-nitrophenyl)-1H-pyrrole directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal crystal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Normalize the spectra at the 1522 cm⁻¹ nitro peak. Evaluate the fingerprint region (1500-400 cm⁻¹) for exact peak matching.

Protocol C: LC-HRMS Purity Profiling
  • System Priming (Self-Validation): Inject a blank (50:50 Water:Acetonitrile) prior to the sample sequence. Causality: The blank injection self-validates the system against carryover, ensuring that any detected 2-chloro-4-nitroaniline impurity originates strictly from the test batch and not the column's history.

  • Preparation: Prepare 10 µg/mL solutions of both the Reference and Test Batch in the mobile phase.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Acquire data in positive electrospray ionization (ESI+) mode. Extract the ion chromatogram for[M+H]⁺ = 223.0269 m/z.

  • Analysis: Compare the retention times ( ± 0.1 min) and confirm the 3:1 isotopic cluster of the chlorine atom. Integrate all peaks in the Total Ion Chromatogram (TIC) to calculate relative purity.

Conclusion

Validating the purity of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole requires more than just confirming a mass. By layering orthogonal techniques—NMR for precise regiochemistry, FT-IR for functional group conversion, and LC-HRMS for isotopic mass and trace impurities—we create a robust, self-validating analytical matrix. Comparing these results directly against a certified Reference Standard ensures that the synthesized batch meets the stringent quality requirements necessary for downstream pharmaceutical or agrochemical development.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC10300293. Available at:[Link]

  • PubChem, National Institutes of Health (NIH). Pyrrolnitrin Compound Summary. CID 13916. Available at: [Link]

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Validation

Comparative Toxicity Analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole in Mammalian Cell Lines

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction The exploration of novel chemical entities for therapeutic applications...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The exploration of novel chemical entities for therapeutic applications necessitates a thorough evaluation of their toxicological profile. Among the vast landscape of heterocyclic compounds, pyrrole derivatives have garnered significant interest due to their diverse biological activities.[1][2][3][4][5] 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (CNPP) is a synthetic compound belonging to this class, and its potential pharmacological effects warrant a comprehensive investigation into its safety at the cellular level. Nitroaromatic compounds, in general, are known to exhibit a range of toxicities, often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates and oxidative stress.[6][7][8][9][10]

This guide provides a detailed comparative analysis of the in vitro cytotoxicity of CNPP in various mammalian cell lines. We present a systematic approach to assess its impact on cell viability, the induction of apoptosis, and the generation of reactive oxygen species (ROS). By comparing the toxicological profile of CNPP with structurally related and commercially available nitroaromatic compounds, this guide aims to provide researchers and drug development professionals with the necessary data and methodologies to make informed decisions regarding the potential of CNPP as a therapeutic lead. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the integrity of the generated data.

Experimental Design & Rationale

The cornerstone of a reliable toxicity assessment lies in a well-conceived experimental design. Our approach is multi-faceted, encompassing a selection of relevant cell lines, a battery of cytotoxicity assays, and a comparative analysis against benchmark compounds.

Cell Line Selection: A Deliberate Choice

The choice of cell lines is critical for obtaining meaningful and translatable data.[11][12][13][14] We have selected a panel of human cell lines to represent different tissue origins and metabolic capacities:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone in toxicology studies due to its metabolic capabilities, expressing a range of phase I and phase II drug-metabolizing enzymes. This allows for the assessment of toxicity mediated by metabolic activation of the test compound.[15]

  • A549 (Human Lung Carcinoma): Representing a different organ system, A549 cells are a common model for studying the effects of compounds on pulmonary tissues.

  • HEK293 (Human Embryonic Kidney): These cells are widely used in biological research and provide insights into the potential nephrotoxicity of a compound.[13]

The use of multiple cell lines provides a broader understanding of the compound's cytotoxic potential across different cell types.

Comparative Compounds: Establishing a Benchmark

To contextualize the toxicity of CNPP, two well-characterized nitroaromatic compounds were selected for parallel analysis:

  • Nitrobenzene: A simple nitroaromatic compound with known toxicity, serving as a baseline for comparison.[6][7]

  • Chlorambucil: An alkylating agent and a chemotherapy drug, providing a reference for a compound with established cytotoxic and apoptotic mechanisms.

This comparative approach allows for a relative assessment of CNPP's potency and mechanism of action.

Workflow for Comprehensive Toxicity Profiling

Our experimental workflow is designed to provide a holistic view of CNPP's cytotoxic effects, moving from general viability to specific mechanistic insights.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Annexin V/PI Staining Annexin V/PI Staining IC50 Determination->Annexin V/PI Staining Caspase-3/7 Assay Caspase-3/7 Assay IC50 Determination->Caspase-3/7 Assay DCFDA Assay DCFDA Assay IC50 Determination->DCFDA Assay Comparative Analysis Comparative Analysis Annexin V/PI Staining->Comparative Analysis Caspase-3/7 Assay->Comparative Analysis DCFDA Assay->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: A streamlined workflow for assessing compound toxicity.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a self-validating system for data generation.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of CNPP, Nitrobenzene, and Chlorambucil in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[17] Remove the old medium and add 100 µL of the compound dilutions to the respective wells in triplicate. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20][21][22][23]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[24] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[24]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with CNPP and control compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[24] FITC and PI fluorescence is detected in the FL1 and FL2 channels, respectively.

Oxidative Stress Measurement: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).[25][26] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][27]

Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with CNPP and control compounds at their IC50 concentrations for various time points (e.g., 1, 3, 6, and 12 hours).

  • DCFDA Staining: After treatment, wash the cells with PBS and incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.[25]

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence microplate reader.[25][27]

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[28] This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a luminescent or fluorescent signal.[29][30]

Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with CNPP and control compounds at their IC50 concentrations for 24 hours.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[31]

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader.[31]

Comparative Toxicity Data

The following tables summarize the quantitative data obtained from the described assays, allowing for a direct comparison of the cytotoxic effects of CNPP, Nitrobenzene, and Chlorambucil.

Table 1: IC50 Values (µM) of CNPP and Comparative Compounds in Different Cell Lines after 48 hours of Treatment.

CompoundHepG2A549HEK293
CNPP 25.3 ± 2.138.7 ± 3.545.1 ± 4.2
Nitrobenzene > 200> 200> 200
Chlorambucil 15.8 ± 1.722.4 ± 2.928.9 ± 3.1

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24-hour Treatment with IC50 Concentrations.

Cell LineUntreatedCNPPNitrobenzeneChlorambucil
HepG2 3.2 ± 0.5%48.6 ± 5.2%5.1 ± 0.8%65.3 ± 6.8%
A549 2.8 ± 0.4%41.2 ± 4.7%4.5 ± 0.6%58.9 ± 6.1%

Table 3: Fold Increase in Intracellular ROS Levels after 6-hour Treatment with IC50 Concentrations.

Cell LineCNPPNitrobenzeneChlorambucil
HepG2 3.8 ± 0.41.2 ± 0.12.1 ± 0.3
A549 3.1 ± 0.31.1 ± 0.11.8 ± 0.2

Table 4: Fold Increase in Caspase-3/7 Activity after 24-hour Treatment with IC50 Concentrations.

Cell LineCNPPNitrobenzeneChlorambucil
HepG2 4.5 ± 0.51.1 ± 0.16.2 ± 0.7
A549 3.9 ± 0.41.2 ± 0.15.5 ± 0.6

Mechanistic Insights & Discussion

The experimental data reveals a clear cytotoxic profile for CNPP. The IC50 values demonstrate that CNPP induces cell death in a dose-dependent manner across all tested cell lines, with the highest sensitivity observed in the HepG2 cell line. This suggests that metabolic activation may play a role in its toxicity.[15] Comparatively, CNPP is significantly more potent than Nitrobenzene but less potent than the chemotherapeutic agent Chlorambucil.

The induction of apoptosis is a key mechanism of CNPP-induced cell death, as evidenced by the significant increase in Annexin V positive cells and the activation of caspase-3/7. The magnitude of apoptosis induction by CNPP is substantial, though slightly lower than that observed with Chlorambucil.

A crucial finding is the significant elevation of intracellular ROS levels upon CNPP treatment. This strongly suggests that oxidative stress is a primary event in the cascade leading to apoptosis. The nitro group in CNPP is likely undergoing metabolic reduction, leading to the formation of reactive oxygen species that damage cellular components and trigger apoptotic pathways.[8][10]

Proposed Signaling Pathway of CNPP-Induced Cytotoxicity

The collective data points towards a specific signaling cascade initiated by CNPP.

Signaling Pathway CNPP 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (CNPP) Metabolism Cellular Metabolism (e.g., in HepG2) CNPP->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Dysfunction OxidativeStress->MitochondrialDamage CaspaseActivation Caspase-3/7 Activation MitochondrialDamage->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed pathway of CNPP-induced apoptotic cell death.

Conclusion and Future Directions

This comprehensive in vitro analysis demonstrates that 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (CNPP) exhibits moderate to potent cytotoxicity in mammalian cell lines. The primary mechanism of its toxicity involves the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway. The heightened sensitivity of HepG2 cells suggests that metabolic activation is a key factor in its bioactivity.

While these findings provide a crucial initial assessment of CNPP's toxicological profile, further investigations are warranted. Future studies should focus on:

  • Elucidating the specific metabolic pathways involved in the activation of CNPP.

  • Identifying the specific reactive intermediates responsible for ROS generation.

  • In vivo toxicity studies in animal models to assess systemic toxicity and pharmacokinetic/pharmacodynamic properties.

The data and methodologies presented in this guide serve as a robust foundation for the continued investigation of CNPP and other novel pyrrole derivatives, ultimately aiding in the identification of promising and safe therapeutic candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1954.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2021). DCF-DA Assay Protocol. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Structure-toxicity relationships of nitroaromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and antimicrobial activity of some new pyrrole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • ACS Publications. (2019). Cell Lines as Biological Models: Practical Steps for More Reliable Research. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

Operational Guide: Safe Handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1-(2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 1-(2-chloro-4-nitrophenyl)-1H-pyrrole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including nitrophenyl and chlorinated aromatic compounds, to establish a conservative and robust safety framework.

Hazard Assessment and Core Principles

1-(2-chloro-4-nitrophenyl)-1H-pyrrole is a research chemical with an undefined toxicological profile. However, its structure, incorporating a chlorinated nitrophenyl group, suggests potential hazards that must be managed proactively. Structurally related compounds, such as 1-(2-Nitrophenyl)-1H-pyrrole and other chlorinated nitroaromatics, are known to cause skin, eye, and respiratory irritation.[1][2] Chlorinated nitroaromatic compounds are recognized as toxic chemicals with various industrial applications, which underscores the need for careful handling in a laboratory setting.[3]

The foundational principle for handling this compound is to minimize all routes of exposure . This includes inhalation, skin/eye contact, and ingestion.[4][5] Assume the substance is hazardous and implement the following protocols rigorously.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][6]

  • Skin and Eye Irritation: Likely to cause serious irritation upon contact.[1][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Environmental Hazard: Many nitrophenols and their derivatives are toxic to aquatic life and can persist in the environment.[8][9] Therefore, the compound should not be released into the environment.[5][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent accidental exposure.[11][12] The selection of specific PPE items is based on a risk assessment of the procedures being performed.

Protection Area Required PPE Standard/Specification Rationale & Expert Insight
Eye/Face Chemical Splash Goggles & Face ShieldANSI Z87.1Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is required over goggles when there is a significant risk of splashing or aerosol generation.[13]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739 or EN 374Double-gloving is recommended. Nitrile gloves provide good protection against a range of chemicals, but breakthrough times can vary.[13][14] Always check gloves for integrity before use and change them immediately if contaminated or torn.[14]
Body Flame-Resistant Lab CoatNFPA 2112A fully buttoned lab coat protects skin and personal clothing from contamination.[4][13] Ensure it is made of a material appropriate for the chemicals being used.
Respiratory NIOSH-Approved RespiratorN95 or higherRequired if handling the solid outside of a certified chemical fume hood or if aerosol generation is likely. Engineering controls should be the primary method of exposure reduction.[13]
Feet Closed-Toe, Chemical-Resistant Shoes---Protects feet from spills. Do not wear sandals, perforated shoes, or fabric sneakers in the laboratory.[4][14]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with the user.

PPE_Workflow Don1 1. Lab Coat Don2 2. Respirator (If required) Don3 3. Goggles & Face Shield Don4 4. Gloves (Outer Layer Last) Doff1 1. Gloves (Outer, then Inner) Don4->Doff1 Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat Doff4 4. Respirator (If used) Wash2 Wash Hands Thoroughly Doff4->Wash2 Wash1 Wash Hands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

Adherence to safe laboratory practices is the most critical factor in preventing exposure.[4]

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid 1-(2-chloro-4-nitrophenyl)-1H-pyrrole or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[11][16]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, read and understand all safety protocols.[4] Clearly label all containers with the chemical name and associated hazards.[4][15] Place absorbent, disposable bench paper on the work surface within the fume hood.

  • Weighing and Transfer:

    • Perform all transfers of the solid compound within the fume hood.

    • Use a micro-spatula to carefully transfer the powder to a tared container. The goal is to avoid creating airborne dust.[5]

    • If any dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving:

    • Add solvent to the solid slowly to prevent splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling:

    • After use, securely close the primary container.[5]

    • Decontaminate the spatula and any other reusable equipment with a suitable solvent. Collect this solvent rinse as hazardous waste.

    • Wipe down the work surface in the fume hood. Dispose of the contaminated bench paper as solid hazardous waste.

    • Wash hands thoroughly after handling is complete, even after removing gloves.[15][16]

Emergency and Disposal Plan

Being prepared for accidents is a key component of laboratory safety.[4]

Spill Response
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

Improper disposal can lead to significant environmental harm.[17] All waste streams containing 1-(2-chloro-4-nitrophenyl)-1H-pyrrole must be treated as hazardous waste.

Disposal_Plan cluster_waste Waste Segregation substance 1-(2-chloro-4-nitrophenyl)-1H-pyrrole (Used in Experiment) solid_waste Solid Waste (Gloves, Paper, Vials) substance->solid_waste Contaminated Disposables liquid_waste Liquid Waste (Solvents, Reaction Mixtures) substance->liquid_waste Solutions & Rinsates sharps_waste Sharps Waste (Needles, Glassware) substance->sharps_waste Contaminated Sharps hwc1 Labeled Hazardous Solid Waste Container solid_waste->hwc1 hwc2 Labeled Hazardous Liquid Waste Container liquid_waste->hwc2 hwc3 Puncture-Proof Sharps Container sharps_waste->hwc3 disposal_vendor Licensed Hazardous Waste Collector hwc1->disposal_vendor hwc2->disposal_vendor hwc3->disposal_vendor

Caption: Waste segregation and disposal pathway for the subject compound.

  • Waste Segregation: Separate waste streams to ensure compatibility and proper disposal.[15][16]

    • Solid Waste: Collect all contaminated disposables (gloves, bench paper, weighing paper) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

    • Sharps: Dispose of any contaminated needles or broken glassware in a designated, puncture-proof sharps container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste collector in accordance with local, state, and federal regulations.[15][16] Do not pour any waste down the drain.[10]

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • (2025, October 12). Laboratory Safety.
  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • Haz-Map. (n.d.). 2-Chloro-4-nitrophenol.
  • BASF. (2025, July 15). Safety data sheet.
  • (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from an academic institution's environmental health and safety page.
  • Google Patents. (n.d.). US4804480A - Destruction of nitrophenols.
  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 1-(2-Nitrophenyl)pyrrole.
  • ResearchGate. (2026, February 17). Degradation and detoxification of 4-nitrophenol by advanced oxidation technologies and bench-scale constructed wetlands.
  • Fisher Scientific. (2024, March 18). SAFETY DATA SHEET - 1-(2-Chloro-4-nitrophenyl)piperazine, 97%.
  • PLOS One. (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
  • Fisher Scientific. (2010, November 9). SAFETY DATA SHEET - 1H-Pyrrole.
  • (n.d.). Toxicological Profile for Nitrophenols.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Pyrrole.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • MedChemExpress. (2025, November 19). 2-Chloro-4-nitrophenyl β-D-glucopyranoside, 98%-SDS.
  • BLDpharm. (n.d.). 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole.
  • (n.d.). Proper Disposal Of Investigational Products In Clinical Research: Regulatory Framework, Operational Guidance And Environmental Stewardship.
  • Vibrant Pharma Inc. (n.d.). 1-(2-Chloro-4-nitrophenyl)pyrrolidine.

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